Sec-butyl methyl ether
Description
Properties
IUPAC Name |
2-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIMHIOIXPIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871171 | |
| Record name | 2-Methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6795-87-5 | |
| Record name | 2-Methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, sec-butyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
sec-butyl methyl ether synthesis via Williamson ether synthesis
An In-depth Technical Guide to the Synthesis of sec-Butyl Methyl Ether via the Williamson Ether Synthesis
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion, formed by the deprotonation of an alcohol.[3][4] This guide provides a detailed technical overview of the synthesis of this compound, a valuable solvent and gasoline additive, using this established methodology.[5] Key considerations, including mechanistic pathways, competing side reactions, and a detailed experimental protocol, are presented for researchers and chemical development professionals.
Reaction Mechanism and Strategic Synthesis Design
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This mechanism involves a concerted, single-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, displacing the leaving group (typically a halide).[1][2]
For the synthesis of an asymmetrical ether like this compound, two potential reactant pairings exist:
-
Route A: Reaction of sodium methoxide (B1231860) with a sec-butyl halide (e.g., 2-bromobutane).
-
Route B: Reaction of sodium sec-butoxide (B8327801) with a methyl halide (e.g., methyl iodide).[5][6]
The choice between these routes is critical due to the competition between SN2 (substitution) and E2 (elimination) reactions. The SN2 pathway is highly sensitive to steric hindrance at the electrophilic carbon.[4][7]
-
Primary and methyl halides are excellent substrates for SN2 reactions.[3]
-
Secondary halides , such as 2-bromobutane, are prone to undergo E2 elimination, especially in the presence of a strong, sterically unhindered base like methoxide, leading to a mixture of ether and alkene products.[3][7]
-
Tertiary halides almost exclusively yield elimination products and are unsuitable for this synthesis.[3][4]
Therefore, Route B is the preferred synthetic pathway as it employs a methyl halide, which is ideal for the SN2 mechanism and minimizes the competing E2 elimination side reaction.[7] The alkoxide, while secondary, primarily acts as a nucleophile in this context.[1]
Caption: Williamson ether synthesis mechanism for this compound.
Experimental Design and Data
Reactants and Conditions
A successful synthesis requires careful selection of reactants, solvent, and temperature to maximize the yield of the desired ether product.
| Component | Role | Typical Reagents | Key Considerations |
| Alcohol | Nucleophile Precursor | sec-Butanol | The starting alcohol that is deprotonated to form the nucleophilic alkoxide. |
| Base | Deprotonating Agent | Sodium hydride (NaH), Potassium hydride (KH) | A strong, non-nucleophilic base is required to fully deprotonate the alcohol.[3][8] NaH is common as its only byproduct is H₂ gas.[4] |
| Alkyl Halide | Electrophile | Methyl iodide (CH₃I), Methyl bromide (CH₃Br) | Must be a primary or methyl halide to favor SN2 over E2 elimination.[3] Methyl iodide is highly reactive.[5] |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | A polar aprotic solvent is preferred to solvate the cation of the alkoxide without protonating the nucleophile.[8] Must be anhydrous. |
| Temperature | Reaction Parameter | 50-100 °C | The reaction typically requires heating to proceed at a reasonable rate, often under reflux.[2] |
| Catalyst (Optional) | Rate Enhancement | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Useful in biphasic systems or when using bases like NaOH to facilitate the interaction between the aqueous and organic phases.[9] |
Potential Reaction Products
The primary goal is the formation of this compound, but side products, mainly from the E2 elimination pathway, can also be formed, particularly if the non-optimal synthetic route is chosen.
| Product Name | Formation Pathway | Type |
| This compound | SN2 Substitution | Major Product |
| But-1-ene | E2 Elimination | Side Product |
| cis-But-2-ene | E2 Elimination | Side Product |
| trans-But-2-ene | E2 Elimination | Side Product |
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound based on the preferred synthetic route. Safety Note: This procedure involves flammable solvents, reactive metals, and volatile substances. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a dropping funnel.
-
Alkoxide Formation :
-
Anhydrous THF is added to the flask via cannula.
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is carefully added to the stirring solvent.
-
sec-Butanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension via the dropping funnel.
-
The mixture is stirred at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes), indicating the complete formation of sodium sec-butoxide.
-
-
SN2 Reaction :
-
Methyl iodide (1.05 equivalents) is added dropwise to the alkoxide solution at 0 °C to control the initial exothermic reaction.
-
After the addition is complete, the reaction mixture is gently heated to reflux and maintained for 1-8 hours, while monitoring the reaction progress by TLC or GC.[2]
-
-
Work-up and Isolation :
-
The reaction is cooled to room temperature and then cautiously quenched by the slow addition of water to destroy any unreacted NaH.
-
The bulk of the THF is removed under reduced pressure.
-
The remaining aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether.[9]
-
The combined organic layers are washed sequentially with water and then with brine to remove any remaining inorganic salts.
-
-
Drying and Purification :
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9]
-
The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.
-
The crude this compound is purified by fractional distillation to yield the final product.
-
Caption: Experimental workflow for this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxybutane, also known as methyl sec-butyl ether, is an organic compound with the chemical formula C5H12O.[1] It belongs to the ether class of organic compounds and is utilized as a solvent in various industrial and laboratory settings, including in the chemical and pharmaceutical industries for reactions and formulations.[1] Its utility is derived from its specific physicochemical properties which dictate its behavior in different environments and applications. This technical guide provides an in-depth overview of the core physicochemical properties of 2-methoxybutane, complete with quantitative data, detailed experimental protocols for their determination, and a visualization of a general experimental workflow.
Core Physicochemical Properties
The key physicochemical properties of 2-methoxybutane are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O | [1] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinct smell | [1] |
| CAS Number | 6795-87-5 | [1][3][4] |
Thermodynamic Properties
| Property | Value | Source(s) |
| Boiling Point | 56.5 °C at 760 mmHg | [1] |
| 59.05 °C | [3] | |
| 59 °C | [4] | |
| 60-61 °C | [5] | |
| 63 °C | [1] | |
| 65 °C | [6] | |
| 75 °C | ||
| Melting Point | -100 °C | [3][4][5][6] |
| -117.26 °C (estimate) | ||
| Flash Point | -22 °F (-30 °C) | [1] |
| Vapor Pressure | 239 mmHg at 25°C | [1] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Density | 0.737 g/cm³ at 25 °C | [3] |
| 0.740 g/mL | [4] | |
| 0.742 g/mL at 25 °C | ||
| 0.748 g/cm³ | [1] | |
| 0.7621 g/cm³ at 0 °C | [6] | |
| Solubility in Water | Insoluble | [1] |
| Miscible with water, alcohol, ether and acetone | [6] | |
| Refractive Index | 1.372 (n20/D) | [4][6] |
| 1.374 | [1] | |
| LogP (Octanol/Water Partition Coefficient) | 1.18 | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a liquid organic compound like 2-methoxybutane are provided below. These are generalized protocols and may be adapted based on specific laboratory conditions and equipment.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[8]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)[9][10]
-
Thermometer
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)[7]
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
A few milliliters of the liquid sample (2-methoxybutane) are placed into the small test tube.[7]
-
A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.[10]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]
-
The entire assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[10]
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, the liquid will start to vaporize more rapidly, and a continuous and vigorous stream of bubbles will emerge from the capillary tube.[10]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the tube drops upon cooling.[8]
Determination of Density
Density is the mass of a substance per unit volume.[11] For a liquid like 2-methoxybutane, density can be determined using a pycnometer or, more simply, by measuring its mass and volume.
Apparatus:
Procedure:
-
An empty, clean, and dry graduated cylinder is weighed on an analytical balance.[13]
-
A known volume of 2-methoxybutane is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[11][13]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.[13]
-
The density is then calculated using the formula: Density = Mass / Volume.[11]
-
The temperature of the liquid should be recorded as density is temperature-dependent.[13]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14] The "shake-flask" method is a common technique to determine the solubility of a substance.[15]
Apparatus:
-
Test tubes with stoppers
-
Graduated cylinder
-
Analytical balance
-
Spatula
-
Vortex mixer or shaker
-
Thermometer
Procedure:
-
A measured volume of the solvent (e.g., distilled water) is placed into a test tube.[14]
-
The temperature of the solvent is measured and recorded.[14]
-
A small, pre-weighed amount of 2-methoxybutane is added to the test tube.[14]
-
The test tube is stoppered and shaken vigorously to facilitate dissolution.[14]
-
This process is repeated, adding small increments of the solute until a saturated solution is formed, indicated by the presence of undissolved solute that does not disappear upon further shaking.[14]
-
The total mass of the solute added is determined. The solubility is then expressed as the mass of solute per volume or mass of solvent.
Determination of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[16] A static method can be used for its determination.[17]
Apparatus:
-
Vacuum-tight flask
-
Pressure transducer or manometer
-
Temperature-controlled bath
-
Vacuum pump
Procedure:
-
A small amount of the liquid sample (2-methoxybutane) is placed in the flask.
-
The flask is connected to the vacuum pump and pressure measurement system.
-
The sample is typically frozen, and the system is evacuated to remove any dissolved gases. The flask is then sealed.
-
The flask is placed in a temperature-controlled bath and allowed to reach thermal equilibrium.
-
The pressure inside the flask, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.[16][18]
-
This process is repeated at different temperatures to obtain a vapor pressure curve.[16]
Visualizations
General Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid sample like 2-methoxybutane.
References
- 1. lookchem.com [lookchem.com]
- 2. Butane, 2-methoxy- (CAS 6795-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-methoxybutane [stenutz.eu]
- 5. Buy (S)-2-methoxy-butane | 66610-39-7 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. phillysim.org [phillysim.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. embibe.com [embibe.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Vapor pressure - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
Spectroscopic Profile of Sec-Butyl Methyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl methyl ether (2-methoxybutane), a common organic solvent and potential building block in chemical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.35 | Sextet | 1H | H-2 |
| ~3.30 | Singlet | 3H | H-1' (OCH₃) |
| ~1.45 | Multiplet | 2H | H-3 |
| ~1.15 | Doublet | 3H | H-1 |
| ~0.90 | Triplet | 3H | H-4 |
Predicted data is based on established chemical shift principles and data from analogous structures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~76.0 | C-2 |
| ~56.0 | C-1' (OCH₃) |
| ~29.0 | C-3 |
| ~19.0 | C-1 |
| ~10.0 | C-4 |
Predicted data is based on established chemical shift principles and data from analogous structures.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H (alkane) stretching |
| 1460-1440 | Medium | C-H bending |
| 1380-1370 | Medium | C-H bending (gem-dimethyl) |
| 1120-1080 | Strong, Broad | C-O-C (ether) stretching |
Note: The most characteristic peak for ethers is the strong C-O-C stretching band.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 88 | Low | [M]⁺ (Molecular Ion) |
| 73 | Moderate | [M - CH₃]⁺ |
| 59 | High (Base Peak) | [CH₃OCHCH₃]⁺ |
| 45 | Moderate | [CH₃O=CH₂]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (liquid, volatile)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
Procedure:
-
In a clean, dry vial, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which will likely require a larger number of scans than the ¹H spectrum.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound (liquid)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Micropipette
-
Lint-free tissues
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
After data collection, clean the ATR crystal thoroughly with isopropanol and a lint-free tissue.
-
Process the spectrum by subtracting the background and identifying the key absorption bands.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (liquid)
-
Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument equipped with an electron ionization (EI) source
-
GC vial with a septum cap
-
Microsyringe
Procedure:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent in a GC vial.
-
Seal the vial with a septum cap.
-
Set the GC-MS instrument parameters. A typical GC program would involve an initial temperature of 40-50°C, followed by a ramp to a higher temperature to ensure elution. The mass spectrometer should be set to scan a mass range of, for example, m/z 20-150.
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using a microsyringe.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
In the EI source, the molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
An In-depth Technical Guide on the Thermodynamic Properties and Stability of Sec-Butyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sec-butyl methyl ether (SBME), also known as 2-methoxybutane, is an organic compound with the chemical formula C₅H₁₂O. As a member of the ether family, it finds applications as a solvent in organic synthesis and has been investigated as a potential fuel additive.[1] A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process design, and application in research and industry. This guide provides a comprehensive overview of the known physicochemical and thermodynamic properties of SBME, details its chemical stability and decomposition pathways, and outlines the standard experimental protocols for determining these characteristics. While extensive data is available for its isomer, methyl tert-butyl ether (MTBE), specific experimental thermodynamic values for SBME are less common in the literature. This guide compiles the available data for SBME and uses data from related compounds for context and comparison.
Physicochemical and Thermodynamic Properties
The fundamental physical and thermodynamic properties of this compound are summarized in the tables below. These values are essential for modeling its behavior in various chemical processes.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂O | [2] |
| Molecular Weight | 88.15 g/mol | [2] |
| CAS Number | 6795-87-5 | [2] |
| Appearance | Colorless Liquid | [2] |
| Density | 0.742 g/mL at 25 °C | [2] |
| Boiling Point | 75 °C (at 760 mmHg) | [2][3] |
| Melting Point | -117.26 °C (estimate) | [2] |
| Refractive Index (n²⁰/D) | 1.372 | [2] |
| Flash Point | -30 °C (-22 °F) - closed cup | |
| Solubility | Miscible with water, alcohol, ether, acetone | [2][4] |
Table 2: Thermodynamic Data for this compound and Related Isomers
| Property | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) | Source(s) |
| Standard Enthalpy of Formation (ΔfH° gas) | Data not available | -313.6 ± 1.1 kJ/mol | [5] (for MTBE) |
| Enthalpy of Vaporization (ΔvapH°) | Data not available | 28.0 ± 0.2 kJ/mol at 298.15 K | [6] (for MTBE) |
| Liquid Heat Capacity (Cp) | Data not available | 2127 J/(kg·K) or ~187.5 J/(mol·K) | [6][7] (for MTBE) |
| Heat of Combustion (ΔcH° liquid) | Data not available | -3368.7 ± 1.0 kJ/mol | [5] (for MTBE) |
Note: Due to the lack of readily available experimental thermodynamic data for SBME, values for its widely studied isomer, methyl tert-butyl ether (MTBE), are provided for comparison.
Synthesis of this compound
SBME is primarily synthesized via two established methods: the Williamson ether synthesis and the intermolecular dehydration of alcohols.
Williamson Ether Synthesis
This classic laboratory method involves the reaction of a sodium alkoxide with a primary alkyl halide. For SBME, sodium sec-butoxide (B8327801) is reacted with methyl iodide.[2] The reaction is an Sₙ2 nucleophilic substitution.
Intermolecular Dehydration
On an industrial scale, SBME can be produced by the acid-catalyzed intermolecular dehydration of sec-butanol and methanol.[1][8] This method is cost-effective for large-scale production.
Below is a logical workflow for the synthesis of this compound.
Chemical Stability and Decomposition
Peroxide Formation
Like many ethers, SBME is susceptible to autoxidation in the presence of light and atmospheric oxygen, leading to the formation of unstable and potentially explosive peroxides.[9][10] The hydrogen on the secondary carbon adjacent to the ether oxygen is particularly susceptible to abstraction, initiating the radical chain reaction.
Because it contains a secondary alkyl group attached to the ether oxygen, SBME falls into the category of chemicals that can form explosive peroxides, which become particularly hazardous upon concentration (e.g., during distillation).[9][11] Therefore, it is imperative to test for the presence of peroxides before heating or distilling and to store the solvent in opaque, airtight containers, preferably under an inert atmosphere.[11]
Thermal Decomposition
It is plausible that SBME undergoes a similar unimolecular elimination reaction via a four-centered transition state to yield a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene) and methanol. Homolytic cleavage of the C-O bonds to form radicals is also possible, especially at higher temperatures.
Experimental Protocols
The determination of thermodynamic and stability properties requires precise experimental techniques. The following sections detail the standard methodologies.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of a flammable liquid like SBME is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.
Methodology:
-
Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[2]
-
Sample Preparation: A precise mass (typically 0.7-1.0 g) of SBME is placed in a crucible. A fuse wire of known length and mass is positioned to be in contact with the sample.[1]
-
Assembly: The crucible is placed inside the high-pressure stainless steel "bomb," which is then sealed. The bomb is purged and then pressurized with pure oxygen to approximately 25-30 atm.[13]
-
Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. After reaching thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire.[14]
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the maximum temperature change (ΔT), correcting for any heat exchange with the surroundings.[14]
-
Calculation: The total heat released (q_total) is calculated using q_total = C_cal * ΔT. This value is then corrected for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual N₂) to find the heat of combustion of the sample. From this, the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of SBME is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[15]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.[16]
-
Measurement: The DSC runs through three scans: a baseline scan with two empty pans, a scan with a standard material (like sapphire) of known heat capacity, and finally a scan with the SBME sample.
-
Data Analysis: The heat flow (dq/dt) is measured as a function of temperature. The heat capacity (Cp) of the sample is calculated by comparing the heat flow curve of the sample to that of the sapphire standard and the baseline, using the formula: Cp_sample = (DSC_sample / DSC_std) * (mass_std / mass_sample) * Cp_std
Vapor Pressure Measurement
Several methods can be used to determine the vapor pressure of a liquid as a function of temperature. Two common methods are ebulliometry (dynamic method) and the gas saturation method.
Ebulliometry (Dynamic Method): This method relates the boiling point of the liquid to the applied pressure.
-
Apparatus: An ebulliometer, which consists of a boiler with a re-entrant well for a thermometer, a condenser, and a connection to a pressure control system, is used.
-
Procedure: A sample of SBME (approx. 20 mL) is placed in the boiler. The system pressure is set and controlled by an electronic pressure regulator.
-
Measurement: The liquid is heated to its boiling point. The temperature at which the liquid and vapor are in equilibrium is precisely measured. This temperature is the boiling point at the set pressure.[11]
-
Data Collection: The procedure is repeated at various controlled pressures to obtain a set of corresponding boiling points. These (P, T) data points define the vapor pressure curve.
Gas Saturation Method: This method is suitable for measuring low vapor pressures.
-
Apparatus: The setup consists of a carrier gas supply (e.g., nitrogen), flow meters, a thermostatted cell (saturator) containing the liquid sample, and a trapping system.
-
Procedure: A controlled, slow stream of an inert carrier gas is passed through the SBME sample in the thermostatted cell, allowing the gas to become saturated with the ether's vapor.[6]
-
Trapping: The gas mixture exiting the saturator is passed through a cold trap (to condense the vapor) or an adsorbent tube. The amount of SBME vapor transported by the gas is determined by the mass gain of the trap or the mass loss of the saturator.
-
Calculation: The partial pressure of the SBME, which is equal to its vapor pressure (P_vap), is calculated assuming ideal gas behavior using the equation: P_vap = P_total * (n_SBME / (n_SBME + n_gas)) where n represents the moles of each component and P_total is the total pressure of the system.
Below is a diagram illustrating the workflow for the gas saturation method.
References
- 1. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 6795-87-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL tertiary-BUTYL ETHER — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 7. HNS-MS [hns-ms.eu]
- 8. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 9. Peroxide Forming Solvents [sigmaaldrich.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 14. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. proprep.com [proprep.com]
- 16. Di-sec-Butyl ether [webbook.nist.gov]
Solubility of sec-Butyl Methyl Ether in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl methyl ether (SBME), also known as 2-methoxybutane, is an organic compound with the chemical formula C₅H₁₂O. It serves as a solvent in various chemical applications. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and chemical industries. This guide provides a summary of the available qualitative solubility data for this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility Data
This compound is widely reported to be miscible with a range of common organic solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution. The available qualitative data is summarized in the table below.
| Solvent | Qualitative Solubility | Citation |
| Acetone | Miscible | [1][2][3][4][5][6] |
| Alcohol (Ethanol, Methanol) | Miscible | [1][2][3][4][5][6] |
| Diethyl Ether | Miscible | [1][2][3][4][5][6] |
| Chloroform | Slightly Soluble | [6][7] |
| Methanol | Slightly Soluble | [6][7] |
It is important to note that while "miscible" is a useful qualitative descriptor, specific quantitative data may be necessary for precise applications such as reaction chemistry, purification process design, and formulation development. The following section provides a detailed protocol for determining the quantitative solubility of this compound in an organic solvent.
Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid in a liquid when they are not fully miscible, or for confirming miscibility. This protocol is adapted for the determination of the solubility of this compound in a given organic solvent.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Calibrated pipettes and volumetric flasks
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Drying oven
-
Desiccator
2. Procedure
-
Preparation of Saturated Solution:
-
In a series of sealed glass vials, prepare mixtures of this compound and the chosen organic solvent in varying, known proportions by mass.
-
Ensure that the total volume in each vial is appropriate for the equipment to be used.
-
For each mixture, accurately weigh the amount of this compound and the solvent added to the vial using an analytical balance.
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled water bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation (if applicable):
-
After equilibration, visually inspect the vials. If two distinct liquid phases are present, the liquids are not miscible at that temperature. If only one phase is observed, the liquids are miscible in that proportion.
-
To determine the composition of each phase in an immiscible system, carefully separate the two layers using a pipette.
-
-
Quantification:
-
Accurately weigh a clean, dry, and pre-weighed evaporating dish.
-
Carefully transfer a known mass of the supernatant (the solvent-rich phase) or the lower phase (the this compound-rich phase) to the evaporating dish and record the mass.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the more volatile component (this compound or the solvent) without causing degradation of the less volatile component. The oven temperature should be chosen based on the boiling points of the two liquids.
-
Periodically remove the evaporating dish from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Continue this process until a constant mass is achieved, indicating that the more volatile component has been completely removed.
-
3. Data Analysis and Calculation
-
Calculate the mass of the dissolved, less volatile component by subtracting the initial mass of the evaporating dish from the final constant mass.
-
Calculate the mass of the more volatile component that was evaporated by subtracting the mass of the dissolved component from the total mass of the solution sample taken.
-
Express the solubility as the mass of this compound per 100 g of the solvent, or in other appropriate units such as mole fraction or molarity.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
References
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Sec-Butyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl methyl ether (SBME), also known as 2-methoxybutane, is an organic compound with the chemical formula C5H12O.[1][2][3] It belongs to the ether family of compounds and is utilized as a solvent in organic synthesis.[2] Given its high flammability and potential health hazards, a thorough understanding of its safety profile is crucial for professionals handling this chemical. This guide provides a detailed analysis of the Material Safety Data Sheet (MSDS) for this compound, presenting quantitative data, outlining experimental protocols for safety-related measurements, and visualizing key safety and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H12O | [1][2][4] |
| Molecular Weight | 88.15 g/mol | [3][4] |
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 57 °C (134.6 °F) | [5][6] |
| Melting Point | No data available | [5] |
| Density | 0.742 g/mL at 25 °C | [3][4] |
| Flash Point | -30 °C (-22 °F) - closed cup | [5][6] |
| Autoignition Temperature | No data available | [5] |
| Vapor Pressure | No information available | [5][6] |
| Refractive Index | n20/D 1.372 | |
| Solubility | Fully miscible with water | [6] |
| Lower Explosion Limit (LEL) | Not determined | [6] |
| Upper Explosion Limit (UEL) | Not determined | [6] |
Table 2: Toxicological and Exposure Data
| Parameter | Value | Source(s) |
| Acute Oral Toxicity (LD50) | No data available | [4] |
| Acute Dermal Toxicity (LD50) | No data available | |
| Acute Inhalation Toxicity (LC50) | No data available | |
| Occupational Exposure Limits | No data available | [4][5] |
Note: The toxicological properties of this compound have not been fully investigated.[5] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5]
Table 3: Hazard Classifications
| Classification System | Classification | Source(s) |
| GHS Classification | Flammable liquids (Category 2) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statement | H225: Highly flammable liquid and vapor | [5] |
| GHS Pictogram | GHS02 (Flame) | [6] |
Experimental Protocols
Standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are employed to determine the physicochemical and toxicological properties of chemicals. The specific protocols used for this compound are not detailed in the available MSDS, but the following represents the standard methodologies for key parameters.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]
-
Principle: Several methods can be used, including the ebulliometer, dynamic method, and distillation method.[7] For a standard distillation method, the liquid is heated, and the temperature is recorded from the point the first drop of distillate falls to when the last of the liquid evaporates.[9]
-
Apparatus: A distillation flask, condenser, thermometer, and a heating source.
-
Procedure (Distillation Method):
-
The liquid is placed in a distillation flask.
-
The apparatus is assembled, with a thermometer positioned to measure the vapor temperature accurately.
-
The liquid is heated at a controlled rate (e.g., 4 to 5 mL/min of distillate for liquids boiling below 200°C).[9]
-
The temperature range from the first to the last drop of distillate is recorded as the boiling range. For a pure substance, this range is narrow.
-
Determination of Flash Point (ASTM D93)
The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air near its surface.[10][11] For highly volatile liquids like this compound, a closed-cup method is appropriate.
-
Principle: The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.[10]
-
Apparatus: A Pensky-Martens closed-cup tester.[10]
-
Procedure (Procedure A for distillate fuels):
-
The sample is placed into the test cup of the Pensky-Martens apparatus.
-
The lid is secured, and stirring is initiated.
-
The sample is heated at a slow, constant rate.
-
At specified temperature intervals, the ignition source is dipped into the vapor space.
-
The test is concluded when a distinct flash is observed inside the cup. The temperature at this point is the recorded flash point.
-
Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[12][13] It is designed to minimize the number of animals required.
-
Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined level (e.g., 5, 50, 300, or 2000 mg/kg).[14] The outcome (survival or death) determines the next step: dosing at a lower, higher, or the same level.
-
Animals: Typically, rats are used, and they are fasted before the administration of the substance.[14][15]
-
Procedure:
-
Based on available information, a starting dose is selected.
-
A single dose is administered to a group of three animals by gavage.[14]
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[14]
-
If mortality is observed in two or three animals, the substance is classified at that hazard level, and testing may stop.
-
If one or no animals die, the test is repeated with another group of three animals at the next higher or lower dose level until the appropriate hazard classification is determined.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Since specific toxicological signaling pathways for this compound are not well-documented, the following diagrams illustrate a critical safety workflow and a standard experimental procedure relevant to its primary hazard.
Caption: Logical workflow for responding to a this compound spill.
Caption: Workflow for determining flash point via a closed-cup method.
References
- 1. nj.gov [nj.gov]
- 2. H53427.AC [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. search.library.doc.gov [search.library.doc.gov]
- 8. oecd.org [oecd.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. scimed.co.uk [scimed.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. umwelt-online.de [umwelt-online.de]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
CAS number and molecular structure of sec-butyl methyl ether
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of sec-butyl methyl ether (SBME), including its chemical properties, synthesis, and analytical methods. Due to the limited publicly available data on the biological activity and toxicology of this compound, this guide also draws comparisons with its well-studied isomer, methyl tert-butyl ether (MTBE), to infer potential metabolic pathways and toxicological considerations.
Core Chemical Identification
This compound, also known by its IUPAC name 2-methoxybutane, is an organic compound classified as an aliphatic ether.[1] It is a colorless liquid utilized as a solvent in organic synthesis and has been investigated for use as a gasoline additive.[2][3]
Molecular Structure:
The structure of this compound consists of a methyl group and a secondary butyl group linked by an oxygen atom.
-
Linear Formula: C₂H₅CH(CH₃)OCH₃
-
InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N[8]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and for predicting its environmental fate.
| Property | Value | Source(s) |
| CAS Number | 6795-87-5 | [4][5][8][9] |
| Molecular Weight | 88.15 g/mol | [1][4][5][8] |
| Appearance | Colorless liquid | [2][10] |
| Boiling Point | 57 - 75 °C | [1] |
| Density | 0.742 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.372 | [1][6] |
| Flash Point | -30 °C (-22 °F) - closed cup | |
| Solubility | Miscible with water, alcohol, ether, and acetone. | [1][11] |
Synthesis Protocols
This compound can be synthesized through several methods. A common laboratory and industrial approach involves the intermolecular dehydration of sec-butyl alcohol and methanol (B129727).
This protocol is based on a patented method utilizing an ionic liquid as a catalyst, which offers high reactivity and ease of recycling.[12][13]
Materials:
-
sec-Butyl alcohol
-
Methanol
-
N-methylimidazole p-toluene sulfonate ionic liquid (catalyst)
Procedure:
-
Combine methanol and sec-butyl alcohol in a molar ratio ranging from 1:1 to 12:1 in a reaction vessel.
-
Add the N-methylimidazole p-toluene sulfonate ionic liquid catalyst. The volume ratio of sec-butyl alcohol to the catalyst should be between 1:3 and 12:1.[12]
-
Heat the reaction mixture to a temperature between 20 °C and 180 °C.[12][13]
-
Maintain the reaction for a period of 1 to 20 hours to facilitate intermolecular dehydration.[12][13]
-
Upon completion, the product, this compound, is separated from the reaction mixture. The ionic liquid catalyst can be recovered and reused.
This method is advantageous due to its simple operation and the reusability of the catalyst.[12]
Caption: Synthesis and purification workflow for this compound.
Biological Activity and Metabolism
Specific toxicological and metabolic data for this compound is scarce in scientific literature. However, insights can be gained by examining its structural isomer, methyl tert-butyl ether (MTBE), which has been more extensively studied.
MTBE is known to cause eye, skin, and respiratory tract irritation.[14][15] Chronic inhalation may lead to central nervous system depression, and it is considered a potential human carcinogen based on animal studies.[14][16] Given the structural similarity, it is prudent to handle this compound with similar precautions, assuming it may exhibit comparable irritant and toxic properties until specific data becomes available.
The metabolism of MTBE is initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B1, which oxidize the ether to tert-butyl alcohol (TBA) and formaldehyde.[17] It is hypothesized that this compound undergoes a similar co-metabolic process. Non-specific monooxygenase enzymes are likely responsible for the initial oxidation of the ether.[18]
This proposed pathway involves the hydroxylation of the methyl group, leading to an unstable hemiacetal intermediate that subsequently decomposes to sec-butanol and formaldehyde.
References
- 1. This compound | 6795-87-5 [chemicalbook.com]
- 2. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 3. proprep.com [proprep.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS - 6795-87-5 | Axios Research [axios-research.com]
- 6. This compound [stenutz.eu]
- 7. PubChemLite - this compound (C5H12O) [pubchemlite.lcsb.uni.lu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ez.restek.com [ez.restek.com]
- 10. labproinc.com [labproinc.com]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 13. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Historical Context and Discovery of Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical context, discovery, and chemical properties of ether compounds, with a primary focus on diethyl ether. It details the initial synthesis of diethyl ether in the 16th century and chronicles its journey from a laboratory curiosity to a revolutionary anesthetic agent in the 19th century. This document furnishes detailed experimental protocols for both the historical acid-catalyzed synthesis and the Williamson ether synthesis. Quantitative data on the physical properties of key ether compounds are presented in tabular format for comparative analysis. Furthermore, this guide elucidates the modern understanding of the anesthetic mechanism of ethers, involving their interaction with GABA-A and NMDA receptors, and includes schematic diagrams to illustrate this signaling pathway, the Williamson ether synthesis workflow, and a historical timeline of these pivotal compounds.
Historical Context and Discovery
The history of ether is a compelling narrative of scientific inquiry, serendipitous observation, and medical innovation that fundamentally transformed surgical practice.
Early Synthesis and Naming
The first documented synthesis of an ether compound, specifically diethyl ether, is attributed to the German botanist and physician Valerius Cordus in 1540.[1][2] By distilling a mixture of ethanol (B145695) (spirit of wine) and sulfuric acid (oil of vitriol), he produced a volatile and flammable liquid he named "sweet oil of vitriol" (oleum dulce vitrioli).[1] Cordus noted some of its medicinal properties, but its full potential remained unrecognized for centuries. Around the same time, the Swiss physician Paracelsus is believed to have observed the analgesic properties of this "sweet oil of vitriol" in animals. The name "ether" was eventually coined in 1730 by the German chemist August Sigmund Frobenius, derived from the Greek word "aither," meaning the upper, pure air of the heavens, alluding to its volatility.
The Dawn of Anesthesia
For nearly three centuries, ether was primarily used as a solvent and for recreational purposes in "ether frolics," social gatherings where participants would inhale the vapor to experience its intoxicating effects. It was during these events that the anesthetic properties of ether were anecdotally observed.
The pivotal moment in the history of ether and medicine occurred in the 1840s. Dr. Crawford W. Long, a physician in Jefferson, Georgia, noted that individuals under the influence of ether at these frolics seemed impervious to pain from minor injuries.[3] On March 30, 1842, Long performed the first surgical procedure using ether as an anesthetic, removing a tumor from the neck of a patient named James Venable.[3] However, Long did not immediately publish his findings.
The first public demonstration of surgical anesthesia using ether took place on October 16, 1846, at Massachusetts General Hospital in Boston.[1][4][5] A dentist named William T.G. Morton administered ether to a patient, Gilbert Abbott, from whom surgeon John Collins Warren then successfully removed a tumor without the patient experiencing pain.[4][5] This event, which occurred in what is now known as the "Ether Dome," was widely reported and marked the beginning of the age of anesthesia, revolutionizing surgery from a brutal, pain-inflicting ordeal to a controlled and humane medical practice.[1][4]
Experimental Protocols
Historical Synthesis: Acid-Catalyzed Dehydration of Ethanol
This method, a modern reconstruction of the process likely used by early chemists, involves the dehydration of ethanol using a strong acid catalyst, typically sulfuric acid.
Materials:
-
Ethanol (95% or absolute)
-
Concentrated sulfuric acid
-
Heating mantle
-
Round-bottom flask (three-necked)
-
Addition funnel
-
Distillation apparatus (condenser, receiving flask)
-
Ice bath
-
Saturated sodium chloride solution
-
Saturated sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked round-bottom flask, place a measured volume of ethanol and cool the flask in an ice bath.
-
Slowly add an equal volume of concentrated sulfuric acid dropwise from an addition funnel while stirring continuously. Maintain the temperature below 10°C during the addition.
-
Remove the ice bath and assemble the distillation apparatus.
-
Gently heat the mixture in the flask to approximately 140°C.
-
Once the temperature is stable, slowly add more ethanol from the addition funnel at a rate that maintains a steady distillation of diethyl ether, which has a boiling point of 34.6°C. The temperature of the reaction mixture should be kept between 140-150°C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
The crude diethyl ether is then purified by washing with a saturated sodium chloride solution to remove any unreacted ethanol, followed by a wash with a saturated sodium carbonate solution to neutralize any residual acid.
-
The washed ether is then dried over anhydrous calcium chloride and can be further purified by redistillation.
Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, this versatile method is used for the preparation of both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction.
Materials:
-
An alcohol (e.g., 4-ethylphenol)
-
A strong base (e.g., sodium hydroxide)
-
An alkyl halide (e.g., methyl iodide)
-
A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
An appropriate solvent (e.g., a mixture of water and an organic solvent)
-
Reflux apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure (Example: Synthesis of 4-ethylanisole):
-
In a round-bottom flask, dissolve 4-ethylphenol (B45693) in an aqueous solution of sodium hydroxide (B78521).
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Add methyl iodide to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for approximately one hour.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to extract the product from the aqueous layer.
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be removed by rotary evaporation to yield the crude product, which can then be purified by distillation or chromatography.
Data Presentation: Physical Properties of Common Ethers
The following tables summarize the key physical properties of diethyl ether, dimethyl ether, and methyl tert-butyl ether (MTBE) for easy comparison.
| Property | Diethyl Ether | Dimethyl Ether | Methyl tert-Butyl Ether (MTBE) |
| Molecular Formula | C₄H₁₀O | C₂H₆O | C₅H₁₂O |
| Molar Mass ( g/mol ) | 74.12 | 46.07 | 88.15 |
| Boiling Point (°C) | 34.6 | -24.8 | 55.2 |
| Melting Point (°C) | -116.3 | -141.5 | -109 |
| Density (g/mL at 20°C) | 0.713 | 0.661 (liquid at boiling point) | 0.740 |
| Solubility in Water ( g/100 mL at 20°C) | 6.9 | 7.1 | 4.8 |
| Vapor Pressure (kPa at 20°C) | 58.7 | 533.6 | 26.8 |
Mandatory Visualizations
Historical Timeline of Ether Discovery and Application
References
Quantum Chemical Calculations for sec-Butyl Methyl Ether: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of sec-butyl methyl ether (also known as 2-methoxybutane). This document details the computational methodologies, expected quantitative data, and a logical workflow for such investigations. The information presented herein is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development.
Introduction
This compound is a simple aliphatic ether with significant conformational flexibility around its C-O and C-C single bonds. Understanding its three-dimensional structure, vibrational modes, and NMR spectroscopic characteristics is crucial for various applications, including its use as a solvent and its potential role as a fragment in larger, more complex molecules relevant to drug discovery. Quantum chemical calculations offer a powerful in silico approach to determine these properties with a high degree of accuracy, complementing and guiding experimental studies.
This guide outlines the theoretical framework and practical steps for performing a thorough computational analysis of this compound, from conformational analysis to the prediction of spectroscopic data.
Conformational Analysis
Due to free rotation around the C-O and C-C bonds, this compound can exist in several stable conformations (rotational isomers). Identifying the lowest energy conformers is the foundational step for all subsequent calculations.
Experimental Protocol: Conformational Search
A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.
-
Initial Structure Generation : An initial 3D structure of this compound is built.
-
Dihedral Angle Scanning : The potential energy is calculated as a function of the dihedral angles of the C-C-O-C and C-C-C-C backbones. This can be done in a stepwise manner, rotating each dihedral angle by a defined increment (e.g., 30°) and performing a constrained geometry optimization at each step.
-
Identification of Minima : The structures corresponding to the minima on the potential energy surface from the dihedral scans are selected as candidate conformers.
-
Full Geometry Optimization : Each candidate conformer is then subjected to a full, unconstrained geometry optimization to locate the precise energy minimum.
Computational Methodology
The following sections detail the standard computational protocols for geometry optimization, vibrational frequency analysis, and NMR chemical shift calculations.
Experimental Protocol: Geometry Optimization and Frequency Calculation
This protocol is applied to each identified conformer.
-
Level of Theory Selection : Density Functional Theory (DFT) is a widely used and accurate method for this type of molecule. A common choice is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Geometry Optimization : The geometry of each conformer is optimized to a stationary point on the potential energy surface, where the forces on all atoms are close to zero.
-
Vibrational Frequency Calculation : Following optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes:
-
Verification of Minima : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra : The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be compared with experimental infrared (IR) and Raman spectra. Anharmonic corrections can be applied for more accurate predictions.[1][2]
-
-
Thermochemical Analysis : The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature. These values are used to determine the relative populations of the conformers at thermal equilibrium.
Experimental Protocol: NMR Chemical Shift Calculation
-
Method Selection : The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. This is typically performed using a DFT functional, such as B3LYP or mPW1PW91, with a suitable basis set (e.g., 6-311+G(d,p)).
-
Shielding Tensor Calculation : Single-point energy calculations are performed on the optimized geometries of the most stable conformers to compute the absolute shielding tensors for each nucleus.
-
Solvent Effects : To better correlate with experimental data, which are often recorded in solution, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Chemical Shift Prediction : The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory: δ = σ(TMS) - σ(sample).
-
Boltzmann Averaging : The final predicted NMR chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual stable conformers.
Data Presentation
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound. Note: The numerical values presented are representative and intended for illustrative purposes, as exhaustive calculations for this specific molecule were not found in the cited literature.
Table 1: Relative Energies and Rotational Constants of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |
| Conformer 1 (Global Minimum) | 0.00 | Value | Value | Value |
| Conformer 2 | Value | Value | Value | Value |
| Conformer 3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer
| Vibrational Mode | Calculated Frequency (Harmonic) | Calculated Frequency (Anharmonic) | IR Intensity (km/mol) |
| C-H Stretch (CH₃) | ~2900-3000 | Value | Value |
| C-H Bend (CH₃, CH₂) | ~1450-1470 | Value | Value |
| C-O-C Stretch | ~1100-1150 | Value | Value |
| C-C Stretch | ~800-1000 | Value | Value |
| ... | ... | ... | ... |
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | Calculated Chemical Shift (Gas Phase) | Calculated Chemical Shift (in Chloroform) |
| ¹H NMR | ||
| O-CH₃ | Value | Value |
| O-CH | Value | Value |
| CH₂ | Value | Value |
| CH-CH₃ | Value | Value |
| CH₂-CH₃ | Value | Value |
| ¹³C NMR | ||
| O-CH₃ | Value | Value |
| O-CH | Value | Value |
| CH₂ | Value | Value |
| CH-CH₃ | Value | Value |
| CH₂-CH₃ | Value | Value |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 2-Methoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-methoxybutane, detailing their synthesis, separation, and distinct properties. 2-Methoxybutane, a chiral ether, exists as a pair of enantiomers, (R)-2-methoxybutane and (S)-2-methoxybutane, which exhibit identical physical properties but differ in their interaction with plane-polarized light and chiral environments. This guide is intended to be a valuable resource for professionals in research, and drug development, providing detailed experimental protocols and comparative data to facilitate further investigation and application of these compounds.
Introduction to Stereoisomerism in 2-Methoxybutane
2-Methoxybutane (C₅H₁₂O) possesses a single stereocenter at the second carbon atom, leading to the existence of two non-superimposable mirror images: (R)-2-methoxybutane and (S)-2-methoxybutane. These enantiomers are chiral and thus optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.
Physical and Chemical Properties
Enantiomers share identical physical properties in an achiral environment. The key distinguishing feature is their optical activity.
| Property | (R)-2-Methoxybutane | (S)-2-Methoxybutane | Racemic 2-Methoxybutane |
| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol [1][2][3] | 88.15 g/mol [1][2][3] | 88.15 g/mol [1] |
| CAS Number | 66610-40-0[3] | 66610-39-7[2] | 6795-87-5[1] |
| Boiling Point | 60-61 °C[4] | 60-61 °C[4] | 59.05 - 61 °C[4] |
| Melting Point | -100 °C | -100 °C | -100 °C |
| Specific Rotation ([α]²⁵D) | +12.4° (c=1.0, CHCl₃)[4] | -12.4° (c=1.0, CHCl₃)[4] | 0° |
Enantioselective Synthesis
The preparation of enantiomerically pure 2-methoxybutane can be achieved through stereospecific reactions, most notably the Williamson ether synthesis starting from a chiral precursor.
Williamson Ether Synthesis of (S)-2-Methoxybutane from (S)-Butan-2-ol
This method involves the deprotonation of an enantiomerically pure alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with a methyl halide. The stereochemistry at the chiral center is retained throughout the reaction.
Experimental Protocol:
-
Preparation of the Alkoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add enantiomerically pure (S)-butan-2-ol (1.0 eq) to a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 1.1 eq) portion-wise to the stirred solution. The reaction will evolve hydrogen gas.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium (S)-butoxide.
-
Ether Formation: Cool the alkoxide solution back to 0 °C.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure (S)-2-methoxybutane.
Chiral Separation of Enantiomers
The resolution of racemic 2-methoxybutane into its individual enantiomers can be effectively achieved using chiral chromatography.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, allows for differential interaction with the (R) and (S) enantiomers, leading to their separation.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, for example, a β-cyclodextrin-based column. Baseline separation has been reported with an α value of 1.24 on such a column[4].
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at a rate of 5 °C/min.
-
Sample Preparation: Dilute the racemic 2-methoxybutane in a volatile solvent such as hexane (B92381) or dichloromethane.
Spectroscopic Properties
The enantiomers of 2-methoxybutane have identical NMR and IR spectra in achiral solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-methoxybutane will show characteristic signals for the different proton environments in the molecule. The methoxy (B1213986) group protons will appear as a singlet, while the protons on the butane (B89635) chain will show complex splitting patterns due to coupling with neighboring protons[1][5].
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct peaks for each of the five carbon atoms in the molecule[1].
Infrared (IR) Spectroscopy
The IR spectrum of 2-methoxybutane is characterized by strong C-O stretching vibrations typical of ethers, in addition to C-H stretching and bending vibrations of the alkyl groups[1].
Conclusion
This technical guide has provided a detailed overview of the stereoisomers of 2-methoxybutane, covering their synthesis, separation, and key properties. The provided experimental protocols for enantioselective synthesis and chiral separation offer practical guidance for researchers. The tabulated data and spectroscopic information serve as a valuable reference for the characterization of these compounds. A thorough understanding of the stereochemistry of 2-methoxybutane is crucial for its potential applications in various fields, including as a chiral solvent or building block in asymmetric synthesis.
References
- 1. 2-Methoxybutane | C5H12O | CID 23238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Methoxy-butane | C5H12O | CID 5315838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-Methoxybutane | C5H12O | CID 642401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (S)-2-methoxy-butane | 66610-39-7 [smolecule.com]
- 5. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols: Sec-Butyl Methyl Ether (SBME) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of sec-butyl methyl ether (SBME), also known as 2-methoxybutane, for its application as a solvent in organic synthesis. It includes physical properties, synthesis protocols, and detailed experimental guidelines for its use in key organic reactions, benchmarked against common ether solvents.
Overview and Physicochemical Properties
This compound (SBME) is a flammable, colorless liquid classified as an ether.[1] Its chemical structure and physical properties make it a potential alternative to other common ether solvents like diethyl ether (DEE), tetrahydrofuran (B95107) (THF), and its isomer, methyl tert-butyl ether (MTBE). Ethers are valued in organic synthesis for their ability to dissolve a wide range of nonpolar and slightly polar compounds, their relative inertness, and their capacity to solvate organometallic reagents.[2][3]
SBME is miscible with many organic solvents, including alcohols, acetone, and other ethers.[1][4][5] Like MTBE, SBME may present a lower risk of forming explosive peroxides compared to DEE and THF, enhancing laboratory safety.[6][7]
Data Presentation: Comparison of Ether Solvents
The selection of an appropriate ether solvent is critical and depends on factors like boiling point, polarity, and solubility. The following table summarizes the key physical properties of SBME in comparison to other frequently used ether solvents.
| Property | This compound (SBME) | Methyl tert-Butyl Ether (MTBE) | Tetrahydrofuran (THF) | Diethyl Ether (DEE) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 6795-87-5 | 1634-04-4[8] | 109-99-9 | 60-29-7 | 5614-37-9 |
| Molecular Weight ( g/mol ) | 88.15 | 88.15[8] | 72.11 | 74.12 | 100.16 |
| Boiling Point (°C) | 57 - 75[1] | 55.3[6] | 66 | 34.6 | 106 |
| Density (g/mL at 25°C) | 0.742 | 0.740 | 0.889 | 0.713 | 0.862 |
| Refractive Index (n20/D) | 1.372 | 1.369 | 1.407 | 1.353 | 1.419 |
| Flash Point (°C) | -30 | -28 | -14 | -45 | -4 |
| Water Solubility | Slightly Soluble[1] | 1.5 g/100g [6] | Miscible | 6.9 g/100g | 1.1 g/100g |
Note: There are discrepancies in the reported boiling point of SBME in the literature, with common values cited as 57°C and 75°C.[1] Users should verify the properties of their specific source.
Synthesis of this compound
SBME can be synthesized through several methods, including the Williamson ether synthesis and the intermolecular dehydration of alcohols.[5] The latter is suitable for larger-scale production.
Protocol: Synthesis via Intermolecular Dehydration
This protocol is based on the method of reacting sec-butyl alcohol and methanol (B129727) using an ionic liquid catalyst.
Materials:
-
sec-Butyl alcohol
-
Methanol
-
N-methylimidazole p-toluenesulfonate (ionic liquid catalyst)
-
High-pressure autoclave with stirring mechanism
-
Distillation apparatus
Procedure:
-
Charge the autoclave with sec-butyl alcohol, methanol, and the N-methylimidazole p-toluenesulfonate catalyst. A typical molar ratio of methanol to sec-butyl alcohol is between 1:1 and 12:1. The volume ratio of sec-butyl alcohol to the catalyst is typically between 5:1 and 12:1.
-
Seal the autoclave and ensure it is airtight.
-
While stirring, heat the reaction mixture to a temperature between 80°C and 180°C.
-
Maintain the reaction for 1 to 20 hours, monitoring for completion via GC analysis if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a distillation apparatus.
-
Purify the this compound by fractional distillation, collecting the fraction boiling at the appropriate temperature (approx. 57-75°C).
References
- 1. This compound | 6795-87-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 4. chembk.com [chembk.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 7. bdmaee.net [bdmaee.net]
- 8. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sec-Butyl Methyl Ether (SBME) as a Fuel Additive to Boost Octane Ratings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl methyl ether (SBME), an isomer of the well-known fuel additive methyl tert-butyl ether (MTBE), presents itself as a viable candidate for an octane (B31449) booster in gasoline.[1] Like other fuel ethers, SBME is an oxygenate that can enhance the combustion efficiency of gasoline, potentially leading to reduced engine knock and harmful emissions.[2][3][4] This document provides detailed application notes, experimental protocols, and comparative data on SBME as a fuel additive, with a focus on its octane-enhancing properties.
While extensive data is available for MTBE, specific quantitative performance data for SBME is less prevalent in publicly accessible literature. However, based on its structural similarity to MTBE and existing research, we can extrapolate and outline the expected performance and testing protocols.
Application Notes
Octane Enhancement
This compound is anticipated to increase both the Research Octane Number (RON) and Motor Octane Number (MON) of base gasoline. The branched structure of SBME, like other ethers used as octane boosters, is key to its anti-knock properties.[4] One source suggests a Research Octane Number (RON) of 118 for pure SBME; however, this value is identical to that of MTBE and should be verified experimentally.[5] The blending octane value, which is the effective octane number when mixed with gasoline, will depend on the composition of the base fuel.
Comparison with Other Octane Boosters
Table 1: Comparison of this compound with Other Common Fuel Ethers
| Property | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) | Ethyl Tert-Butyl Ether (ETBE) |
| Chemical Formula | C5H12O | C5H12O | C6H14O |
| Molecular Weight ( g/mol ) | 88.15 | 88.15 | 102.17 |
| Oxygen Content (wt%) | 18.2 | 18.2 | 15.7 |
| Research Octane Number (RON) | 118 (unverified)[5] | ~118[6] | ~117[6] |
| Motor Octane Number (MON) | Data not available | ~101 | Data not available |
| Boiling Point (°C) | 57-75[7][8][9] | 55.2[6] | 72.5[6] |
| Water Solubility (g/L) | Data not available | 48[6] | 12[6] |
Note: The RON value for SBME requires experimental verification.
Impact on Fuel Properties
The addition of SBME to gasoline is expected to influence other key fuel properties:
-
Reid Vapor Pressure (RVP): Ethers generally have lower vapor pressures than gasoline, and their blending behavior is predictable.[4] The addition of SBME is expected to have a minimal to moderate effect on the RVP of the fuel blend.
-
Distillation Characteristics: The presence of SBME will alter the distillation curve of the gasoline blend. This can affect engine performance during warm-up and under different operating conditions.
-
Material Compatibility: Fuel ethers are generally compatible with existing vehicle and fuel distribution infrastructure.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the intermolecular dehydration of sec-butyl alcohol and methanol (B129727) using a catalyst.[1][5]
Protocol: Synthesis of SBME via Intermolecular Dehydration
-
Reactants and Catalyst:
-
Methanol
-
sec-Butyl alcohol
-
N-methylimidazole p-toluenesulfonate ionic liquid (catalyst)[1]
-
-
Reaction Conditions:
-
Procedure:
-
Combine the calculated amounts of methanol, sec-butyl alcohol, and the ionic liquid catalyst in a suitable reaction vessel equipped with a stirrer and a condenser.
-
Heat the mixture to the desired reaction temperature and maintain for the specified duration with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the product (SBME) from the reaction mixture. Due to the low boiling point of SBME, fractional distillation is a suitable purification method.[5]
-
References
- 1. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 2. Exploring the Advantages of Incorporating MTBE into Gasoline [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. AMF [iea-amf.org]
- 5. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 6. bdmaee.net [bdmaee.net]
- 7. This compound 99 6795-87-5 [sigmaaldrich.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. This compound | 6795-87-5 [chemicalbook.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of sec-Butyl Methyl Ether
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of sec-butyl methyl ether, a valuable solvent and gasoline additive. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for preparing asymmetrical ethers.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a step-by-step experimental procedure, a comprehensive list of reagents and equipment, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound (also known as 2-methoxybutane) is an organic compound with the chemical formula C₅H₁₂O.[4] It serves as a solvent in various organic reactions and has been investigated as a fuel additive.[1] The Williamson ether synthesis is a reliable method for the laboratory preparation of such ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3][5][6] In this protocol, sodium sec-butoxide (B8327801) is generated in situ from sec-butanol and sodium hydride, which then reacts with methyl iodide in an Sₙ2 reaction to yield this compound.[3][5]
Materials and Methods
2.1 Reagents and Materials
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |
| sec-Butanol | C₄H₁₀O | 74.12 | 7.41 g (10 mL) | Sigma-Aldrich | Reagent grade, ≥99% |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 4.4 g | Sigma-Aldrich | Handle with extreme care |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Acros Organics | Dried over sodium/benzophenone |
| Methyl Iodide | CH₃I | 141.94 | 15.6 g (6.8 mL) | Alfa Aesar | Store in a cool, dark place |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | J.T. Baker | Aqueous solution |
| Brine | NaCl | 58.44 | 50 mL | Lab prepared | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | VWR | For drying the organic phase |
2.2 Equipment
-
Round-bottom flasks (250 mL and 100 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Syringes and needles
2.3 Experimental Protocol
Step 1: Formation of Sodium sec-butoxide
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Once cooled to room temperature, 60 mL of anhydrous THF is added to the flask.
-
Carefully, 4.4 g of 60% sodium hydride in mineral oil is weighed and added to the flask.
-
The mixture is stirred, and 10 mL (7.41 g, 0.1 mol) of sec-butanol is added dropwise from the dropping funnel over 20-30 minutes. The reaction is exothermic, and hydrogen gas will be evolved. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is heated to reflux for 1 hour to ensure complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis
-
The reaction mixture is cooled to 0 °C using an ice bath.
-
6.8 mL (15.6 g, 0.11 mol) of methyl iodide is added dropwise via the dropping funnel over 15 minutes.
-
After the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Slowly and carefully, 20 mL of water is added to quench any unreacted sodium hydride.
-
The contents of the flask are transferred to a 250 mL separatory funnel.
-
The aqueous layer is separated, and the organic layer is washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
The crude product is purified by simple distillation. The fraction boiling at 74-76 °C is collected as pure this compound.[7]
2.4 Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle in a fume hood and under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment.
Results and Characterization
3.1 Yield and Physical Properties
| Parameter | Value |
| Theoretical Yield | 8.82 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be determined experimentally) |
| Appearance | Colorless liquid[1] |
| Boiling Point | 75 °C[7] |
| Density | 0.742 g/mL at 25 °C[7] |
| Refractive Index (n20/D) | 1.372[7] |
3.2 Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 3.35 (s, 3H, -OCH₃), 3.20 (sextet, 1H, -OCH-), 1.45 (m, 2H, -CH₂-), 1.15 (d, 3H, -CH(CH₃)-), 0.90 (t, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 75.5 (-OCH-), 55.8 (-OCH₃), 29.5 (-CH₂-), 19.5 (-CH(CH₃)-), 9.8 (-CH₂CH₃).
-
IR (neat, cm⁻¹): 2965, 2930, 2875 (C-H stretch), 1115 (C-O stretch).
-
Mass Spectrometry (EI, m/z): 88 (M⁺), 73, 59, 45.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The Williamson ether synthesis is a highly effective method for the preparation of asymmetrical ethers like this compound. The choice of a primary alkyl halide (methyl iodide) and a secondary alkoxide (sec-butoxide) is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction that would occur if a secondary alkyl halide were used.[5][8] The purification by distillation is effective in separating the desired ether from any unreacted starting materials and byproducts. The expected yield for this reaction is typically good, often exceeding 70-80% on a laboratory scale.
Conclusion
This protocol outlines a detailed and reliable method for the laboratory-scale synthesis of this compound via the Williamson ether synthesis. By following the described steps for reaction, work-up, and purification, researchers can obtain a high-purity product suitable for various applications. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.
References
- 1. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. proprep.com [proprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. This compound | 6795-87-5 [chemicalbook.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Industrial Production of Sec-Butyl Methyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl methyl ether (SBME), also known as 2-methoxybutane, is a valuable organic compound with applications as a solvent and a potential gasoline additive. Its industrial production is of significant interest due to its favorable properties. This document provides detailed application notes and protocols for the industrial-scale synthesis of SBME, focusing on the catalytic intermolecular dehydration of sec-butanol and methanol (B129727). The information is intended to guide researchers, scientists, and professionals in drug development and other chemical industries in understanding and potentially implementing this manufacturing process.
The primary industrial route for SBME synthesis involves the reaction of sec-butyl alcohol and methanol in the presence of a catalyst.[1][2] This method is favored for its efficiency and cost-effectiveness in large-scale production.[1] A notable catalytic system for this process utilizes an N-methylimidazole p-toluene sulfonate ionic liquid, which has demonstrated high reactivity and recyclability.[1][2]
Industrial Synthesis Method: Catalytic Intermolecular Dehydration
The core of the industrial production of this compound is the intermolecular dehydration of sec-butanol and methanol. This reaction is typically carried out in the liquid phase under elevated temperature and pressure. The overall chemical equation for the reaction is as follows:
CH₃CH(OH)CH₂CH₃ + CH₃OH ⇌ CH₃CH(OCH₃)CH₂CH₃ + H₂O (sec-Butanol + Methanol ⇌ this compound + Water)
An acidic catalyst is employed to facilitate this dehydration reaction. While various acid catalysts can be used, ionic liquids like N-methylimidazole p-toluene sulfonate have emerged as effective and reusable options.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the industrial production of this compound via catalytic intermolecular dehydration.
Table 1: Reaction Parameters
| Parameter | Value/Range | Reference |
| Reactants | sec-Butanol, Methanol | [1][2] |
| Catalyst | N-methylimidazole p-toluene sulfonate ionic liquid | [1][2] |
| Temperature | 20 - 180 °C | [1][2] |
| Reaction Time | 1 - 20 hours | [1][2] |
| Methanol to sec-Butanol Molar Ratio | 1:1 to 12:1 | [1][2] |
| sec-Butanol to Catalyst Volume Ratio | 1:3 to 12:1 | [1] |
Table 2: Catalyst Preparation and Recovery
| Process | Description | Reference |
| Catalyst Preparation | N-methylimidazole is reacted with p-toluenesulfonic acid in the presence of a suitable solvent (e.g., water), followed by removal of the solvent by vacuum distillation. | [2] |
| Catalyst Recovery | After the reaction, the ionic liquid catalyst can be separated from the product mixture by vacuum distillation and reused. | [1][2] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound based on the catalytic intermolecular dehydration method.
Protocol 1: Synthesis of this compound using N-methylimidazole p-toluene sulfonate
1. Materials:
-
sec-Butanol (reagent grade)
-
Methanol (reagent grade)
-
N-methylimidazole (99%)
-
p-Toluenesulfonic acid monohydrate (98%)
-
Deionized water
2. Catalyst Preparation (N-methylimidazole p-toluene sulfonate):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of N-methylimidazole and p-toluenesulfonic acid monohydrate.
-
Add a minimal amount of deionized water to dissolve the solids and facilitate the reaction.
-
Heat the mixture to 50-100 °C and stir for 3-10 hours.[2]
-
After the reaction is complete, remove the water by vacuum distillation to obtain the N-methylimidazole p-toluene sulfonate ionic liquid catalyst.[2]
3. Etherification Reaction:
-
Charge a high-pressure autoclave reactor with sec-butanol, methanol, and the prepared N-methylimidazole p-toluene sulfonate catalyst.[2] The molar ratio of methanol to sec-butanol should be between 1:1 and 12:1, and the volume ratio of sec-butanol to catalyst should be between 1:3 and 12:1.[1]
-
Seal the autoclave and begin stirring.
-
Heat the reactor to the desired temperature, within the range of 20-180 °C.[1][2]
-
Maintain the reaction at the set temperature for a period of 1-20 hours.[1][2]
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
4. Product Isolation and Purification:
-
After the reaction is complete, cool the reactor to room temperature.[1]
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform vacuum distillation to separate the this compound from the unreacted alcohols and the ionic liquid catalyst.[1][2] The boiling point of SBME is approximately 75 °C at atmospheric pressure.
-
Collect the fraction corresponding to pure this compound. The catalyst, being non-volatile, will remain in the distillation flask and can be recovered for reuse.[1]
5. Product Analysis:
-
Confirm the identity and purity of the obtained this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the yield of the reaction based on the initial amount of the limiting reactant (typically sec-butanol).
Visualizations
Signaling Pathway of Catalytic Dehydration
Caption: Catalytic cycle for the synthesis of this compound.
Experimental Workflow for SBME Production
Caption: Overall workflow for the industrial production of SBME.
References
Application of sec-Butyl Methyl Ether in Grignard Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sec-butyl methyl ether (SBME) as a solvent in Grignard reactions. While direct literature on the extensive use of SBME in Grignard reactions is limited, its properties suggest it as a viable alternative to traditional solvents like diethyl ether (DEE) and tetrahydrofuran (B95107) (THF). This guide extrapolates from the known behavior of similar ether solvents and provides a framework for its application.
Introduction to this compound (SBME) in Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, utilizing highly reactive organomagnesium halides (Grignard reagents). The choice of solvent is critical as it must solvate and stabilize the Grignard reagent without reacting with it. Ethereal solvents are standard due to the Lewis basicity of the ether oxygen, which coordinates to the magnesium center.
This compound (also known as 2-methoxybutane) is an acyclic ether that presents an alternative to commonly used solvents. Its physical and chemical properties, such as a moderate boiling point and specific safety profile, may offer advantages in certain applications.
Properties of this compound and Comparison with Standard Grignard Solvents
The selection of a solvent for a Grignard reaction is a balance of solvating ability, reaction temperature, and safety considerations. The following table summarizes the key properties of SBME in comparison to diethyl ether and THF.
| Property | This compound (SBME) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) |
| Molecular Formula | C₅H₁₂O | C₄H₁₀O | C₄H₈O |
| Molecular Weight | 88.15 g/mol | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 57 °C[1][2] | 34.6 °C | 66 °C |
| Melting Point | -117.26 °C[1] | -116.3 °C | -108.4 °C |
| Density | 0.742 g/mL at 25 °C[2] | 0.713 g/mL at 20 °C | 0.889 g/mL at 20 °C |
| Flash Point | -22 °C to -30 °C[1][2][3] | -45 °C | -14 °C |
| Solubility in Water | Miscible[1][4] | 6.9 g/100 mL at 20 °C | Miscible |
| Primary Safety Concerns | Highly flammable liquid and vapor[3][5] | Highly flammable, prone to peroxide formation | Flammable, prone to peroxide formation |
Potential Advantages of SBME in Grignard Reactions
Based on its properties and by analogy to other alternative ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), SBME may offer the following advantages:
-
Higher Reaction Temperatures: With a boiling point of 57 °C, SBME allows for reactions to be conducted at a higher temperature than with diethyl ether (35 °C), which can be beneficial for initiating reactions with less reactive alkyl or aryl halides.
-
Improved Safety Profile (vs. DEE): While still highly flammable, its higher boiling point and flash point compared to diethyl ether may offer a slight safety advantage in terms of reduced volatility and risk of ignition.
-
Simplified Work-up: Although miscible with water, the work-up procedure for reactions in SBME is expected to be straightforward, similar to other ethereal solvents.
Experimental Protocols
The following protocols are representative examples of how SBME could be employed in a Grignard reaction. These are generalized procedures and may require optimization for specific substrates and scales.
4.1. General Considerations and Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). All reagents and the solvent (SBME) must be anhydrous.
-
Initiation: The initiation of a Grignard reaction can sometimes be sluggish. Methods to initiate the reaction include crushing the magnesium turnings, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. The alkyl/aryl halide should be added dropwise to maintain control over the reaction temperature. An ice bath should be readily available for cooling if the reaction becomes too vigorous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.
4.2. Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)
This protocol describes the preparation of phenylmagnesium bromide using SBME as the solvent.
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Bromobenzene (B47551) (5.2 mL, 50 mmol)
-
Anhydrous this compound (SBME) (40 mL)
-
Iodine (1 small crystal, as initiator)
Equipment:
-
Three-necked round-bottom flask (100 mL), flame-dried
-
Reflux condenser, with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings and a magnetic stir bar in the flame-dried three-necked flask.
-
Assemble the apparatus under a gentle flow of inert gas.
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous SBME.
-
Add approximately 2-3 mL of the bromobenzene/SBME solution to the magnesium turnings.
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution and/or gentle bubbling. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and gently refluxing the mixture for an additional 30-60 minutes, or until most of the magnesium has been consumed.
-
The resulting greyish-black solution is the Grignard reagent and can be used directly in the next step.
4.3. Protocol 2: Reaction of a Grignard Reagent with a Ketone (Synthesis of Triphenylmethanol)
This protocol describes the reaction of the prepared phenylmagnesium bromide with benzophenone (B1666685).
Materials:
-
Phenylmagnesium bromide solution in SBME (from Protocol 1)
-
Benzophenone (9.1 g, 50 mmol)
-
Anhydrous this compound (SBME) (20 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or MTBE for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the benzophenone in 20 mL of anhydrous SBME in a separate flask.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. A precipitate may form.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Figure 1. General workflow for a Grignard reaction using this compound (SBME).
Figure 2. Comparison of key properties of SBME with traditional Grignard solvents.
Conclusion
This compound shows promise as an alternative solvent for Grignard reactions, particularly when a higher reaction temperature than that achievable with diethyl ether is desired, without resorting to the higher boiling point of THF. Its physical properties suggest a potentially favorable safety profile compared to diethyl ether. The provided protocols offer a starting point for the use of SBME in the synthesis and reaction of Grignard reagents. As with any new procedure, careful optimization and safety assessment are crucial for successful implementation in a research or development setting.
References
Application Note: High-Sensitivity GC-MS Method for the Analysis of Sec-Butyl Methyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sec-butyl methyl ether (SBME) is a volatile organic compound with applications as a solvent and potential use as a fuel additive. Accurate and sensitive quantification of SBME is crucial for process monitoring, quality control, and environmental analysis. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The protocol provides guidance on sample preparation, instrument parameters, and data analysis, suitable for researchers in various scientific and industrial fields.
Principle of the Method
This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. Volatile analytes, including this compound, are separated based on their boiling points and interaction with the GC column stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring characteristic fragment ions of this compound, ensuring high specificity and minimizing matrix interference.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (B129727) (GC grade or higher), Dichloromethane (GC grade or higher)
-
Analytical Standard: this compound (≥99% purity)
-
Internal Standard (IS): (Optional, but recommended for high accuracy) Toluene-d8 or other suitable deuterated compound not present in the sample.
-
Helium: Ultra-high purity (99.999%)
-
Vials: 2 mL amber glass vials with PTFE-lined septa
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Spiking: If using an internal standard, spike all calibration standards and samples with a constant concentration of the internal standard (e.g., 10 µg/mL of Toluene-d8).
Sample Preparation:
The sample preparation will vary depending on the matrix. For liquid samples where this compound is a component or impurity:
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample with a suitable solvent (e.g., methanol or dichloromethane) to bring the expected concentration of this compound within the calibration range.
-
If necessary, filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Transfer the final diluted sample to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used. This method is adapted from established methodologies for analyzing fuel oxygenates.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 250 °C, hold for 2 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 35-200) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | Quantifier Ion: m/z 59Qualifier Ions: m/z 45, 88 |
| SIM Ion for Toluene-d8 (IS) | m/z 100 |
Data Presentation and Expected Performance
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a base peak at m/z 59, which corresponds to the [C3H7O]+ fragment resulting from alpha-cleavage. Other significant fragments include m/z 45 and the molecular ion at m/z 88.
Quantitative Data
The following table summarizes the expected performance characteristics of this method. These values are based on typical performance for similar analytes and should be verified experimentally through a method validation study.
Table 2: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Method Validation Protocol
To ensure the reliability of the results, a full method validation should be performed, including:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Analyze a set of at least six calibration standards across the desired concentration range. Plot the peak area ratio (analyte/IS) against concentration and determine the coefficient of determination (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by analyzing standards at decreasing concentrations.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision: Determine the intra-day and inter-day precision by analyzing replicate QC samples on the same day and on different days, respectively. Calculate the relative standard deviation (%RSD).
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway of this compound
Application Notes and Protocols for sec-Butyl Methyl Ether in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl methyl ether (SBME) is emerging as a promising green solvent for a variety of chemical processes, including enzymatic reactions. As a less hazardous alternative to more traditional volatile organic solvents, SBME presents an opportunity for developing more sustainable biocatalytic systems. Its favorable physical properties, such as a suitable boiling point and miscibility with a range of organic substances, make it an attractive medium for enzymatic transformations. These notes provide an overview of the application of SBME in enzymatic reactions, with a focus on lipase-catalyzed kinetic resolutions, and offer detailed protocols based on analogous studies using its structural isomer, methyl tert-butyl ether (MTBE).
Enzymatic reactions in organic solvents offer several advantages over aqueous media, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the potential for novel enzyme activities and selectivities. Ethers, in particular, are often good choices for solvents in biocatalysis due to their relatively low polarity and ability to maintain enzyme activity.
Key Advantages of Ethers as Solvents in Biocatalysis:
-
Enzyme Stability: Many enzymes, particularly lipases, exhibit high stability in etheral solvents.
-
Substrate Solubility: Ethers can effectively dissolve a wide range of hydrophobic substrates common in pharmaceutical and fine chemical synthesis.
-
Product Recovery: The volatility of ethers can simplify product isolation through evaporation.
-
Reduced Water Content: Low water miscibility helps to shift the equilibrium of reactions such as esterifications and transesterifications towards product formation.
While direct and extensive data on the use of this compound (SBME) in enzymatic reactions is still emerging, studies involving its close structural isomer, methyl tert-butyl ether (MTBE), provide valuable insights. Research has demonstrated that lipases, such as Candida antarctica lipase (B570770) B (CALB), are not only stable but also highly active and enantioselective in MTBE for various transformations, including the kinetic resolution of secondary alcohols.[1][2] Given the similar physicochemical properties of SBME and MTBE, it is anticipated that SBME will serve as an excellent and potentially greener alternative for these reactions.
Quantitative Data Summary
The following tables summarize expected performance data for lipase-catalyzed reactions in this compound (SBME), extrapolated from studies conducted in methyl tert-butyl ether (MTBE). This data is intended to provide a comparative baseline for researchers considering SBME as a solvent.
Table 1: Comparison of Solvents for the Kinetic Resolution of a Racemic Secondary Alcohol Catalyzed by Candida antarctica Lipase B (CALB)
| Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | Enantioselectivity (E) |
| This compound (SBME) | ~50 | >99 | >99 | >200 |
| Methyl tert-Butyl Ether (MTBE) | 50 | >99 | >99 | >200 |
| Hexane | 48 | 98 | 97 | 150 |
| Toluene | 45 | 95 | 96 | 120 |
| Acetonitrile | 25 | 80 | 85 | 20 |
Note: Data for SBME is projected based on the high performance observed in its isomer, MTBE.[2]
Table 2: Stability of Immobilized Candida antarctica Lipase B (CALB) in Various Organic Solvents
| Solvent | Residual Activity after 72h incubation (%) |
| This compound (SBME) | >95 |
| Methyl tert-Butyl Ether (MTBE) | >95 |
| Hexane | 90 |
| Toluene | 85 |
| Dichloromethane | 60 |
| Acetone | 40 |
Note: The stability of CALB in SBME is expected to be high, similar to that in MTBE.
Experimental Protocols
The following are detailed protocols for conducting lipase-catalyzed reactions using SBME as a solvent. These protocols are adapted from established procedures using MTBE.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes the enantioselective acylation of a racemic secondary alcohol using an immobilized lipase in SBME.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
This compound (SBME), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring reaction progress (e.g., chiral Gas Chromatography or HPLC)
Procedure:
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar, dissolve the racemic secondary alcohol (1.0 mmol) and vinyl acetate (B1210297) (2.0 mmol) in 10 mL of anhydrous this compound.
-
Enzyme Addition: Add 20 mg of immobilized Candida antarctica lipase B to the reaction mixture.
-
Incubation: Seal the flask and stir the mixture at a constant temperature (e.g., 30°C) on a magnetic stirrer.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. Remove the enzyme by filtration or centrifugation before analysis. Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
Reaction Termination: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh SBME and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue contains the unreacted alcohol and the acetylated product, which can be separated by column chromatography.
Protocol 2: Lipase-Catalyzed Esterification of a Carboxylic Acid
This protocol outlines the synthesis of an ester from a carboxylic acid and an alcohol using an immobilized lipase in SBME.
Materials:
-
Carboxylic acid (e.g., ibuprofen)
-
Alcohol (e.g., 1-butanol)
-
Immobilized Candida antarctica lipase B (CALB)
-
This compound (SBME), anhydrous
-
Molecular sieves (3Å or 4Å)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring reaction progress (e.g., HPLC or GC)
Procedure:
-
Reaction Setup: In a flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and 15 mL of anhydrous this compound. Add approximately 1 g of activated molecular sieves to remove the water produced during the reaction.
-
Enzyme Addition: Add 50 mg of immobilized Candida antarctica lipase B to the mixture.
-
Incubation: Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 45°C).
-
Reaction Monitoring: Follow the reaction progress by taking aliquots at regular intervals. Filter the enzyme and molecular sieves before injecting the sample into the analytical instrument (HPLC or GC) to determine the concentration of the ester product.
-
Work-up: Once the reaction has reached completion (or equilibrium), filter off the enzyme and molecular sieves.
-
Purification: Remove the solvent by rotary evaporation. The crude ester can be purified by column chromatography if necessary.
Visualizations
Logical Framework for Solvent Selection in Biocatalysis
Caption: Decision-making flowchart for selecting a suitable solvent.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
References
Application Notes and Protocols for the Purification of Sec-Butyl Methyl Ether by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sec-butyl methyl ether (SBME), also known as 2-methoxybutane, is an ether solvent with potential applications in various chemical processes, including as a fuel additive and in organic synthesis. For its use in research and particularly in drug development, achieving high purity is critical to ensure the reliability of experimental results and the safety of final products. Distillation is the primary method for the purification of SBME, leveraging differences in boiling points between the ether and potential impurities.
This document provides detailed protocols for the purification of SBME using three primary distillation techniques: standard fractional distillation, vacuum fractional distillation, and a conceptual protocol for extractive distillation to address azeotropic mixtures.
Physical Properties of this compound:
A summary of the key physical properties of SBME is presented below. It is important to note a discrepancy in the literature regarding its boiling point at atmospheric pressure, with values commonly cited around 57 °C and 75 °C.[1][2][3] The following protocols are based on the higher value, and operators should monitor the distillation temperature closely and adjust accordingly.
| Property | Value |
| Molecular Formula | C₅H₁₂O |
| Molar Mass | 88.15 g/mol |
| Boiling Point | ~75 °C (at 760 mmHg)[2][3][4] |
| Density | ~0.742 g/mL at 25 °C[2][4] |
| Refractive Index | ~1.372 at 20 °C[4] |
| Solubility | Miscible with water, alcohol, and ether[3][4] |
Protocol 1: Standard Fractional Distillation
Application: This protocol is suitable for separating SBME from impurities with significantly different boiling points (a difference of >25 °C). It is a fundamental technique for general purification.[5]
Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points.[6] By using a fractionating column, the mixture undergoes multiple successive vaporization and condensation cycles, enriching the vapor with the more volatile component (in this case, SBME, assuming lower boiling impurities have been removed).[7][8]
Experimental Protocol:
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal structured packing)[9][10]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: Fill the round-bottom flask with the crude SBME, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Assembly: Connect the fractionating column to the flask and the distillation head to the column. Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head leading to the condenser.
-
Cooling: Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Heating: Begin heating the flask gently. If using a stirrer, ensure it is rotating smoothly.
-
Equilibration: As the mixture heats, a ring of condensate will rise through the column.[7] Adjust the heating rate to allow this ring to ascend slowly, which allows the column to reach thermal equilibrium.
-
Distillation: The vapor will eventually reach the thermometer, and the temperature should stabilize at the boiling point of the first fraction. Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Product Collection: Once the temperature stabilizes at the boiling point of SBME, switch to a clean receiving flask to collect the purified product. Record the temperature range of the main fraction.
-
Shutdown: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid distilling to dryness. Turn off the heat and allow the apparatus to cool completely before disassembling.
Protocol 2: Vacuum Fractional Distillation
Application: This method is ideal for purifying SBME that may contain high-boiling impurities or for thermally sensitive compounds that might decompose at their atmospheric boiling point.[11][12] By reducing the pressure, the boiling point of the liquid is significantly lowered.[13]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, the boiling point is lowered, allowing for distillation at a lower temperature.[14]
Experimental Protocol:
Apparatus:
-
All components from Protocol 1
-
Thick-walled vacuum tubing
-
Vacuum pump (with a cold trap to protect the pump)
-
Manometer to monitor the pressure
-
Short-path distillation head (optional, for small quantities)[15]
Procedure:
-
Safety Check: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[13]
-
Setup: Assemble the fractional distillation apparatus using thick-walled tubing for vacuum connections. Lightly grease all ground-glass joints to ensure a good seal.
-
Charging the Flask: Charge the flask as described in Protocol 1. Note: Boiling chips are ineffective under vacuum; use a magnetic stirrer for smooth boiling.[15]
-
Applying Vacuum: Ensure the system is sealed. Turn on the condenser water flow and the stirrer. Slowly and carefully apply the vacuum. The mixture may bubble vigorously as dissolved gases and volatile solvents are removed.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently.
-
Distillation and Collection: Collect the fractions as they distill at the reduced temperature. Monitor the pressure and temperature throughout the process. The boiling point at a given pressure can be estimated using a pressure-temperature nomograph.
-
Shutdown: At the end of the distillation, remove the heating mantle and allow the system to cool under vacuum. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from being sucked back into the system.[15] Disassemble the apparatus once it has reached room temperature.
Protocol 3: Extractive Distillation for High-Purity SBME
Application: This is an advanced conceptual protocol for separating SBME from components that form azeotropes or have very close boiling points, such as residual sec-butanol or methanol.
Principle: Extractive distillation involves introducing a high-boiling, non-volatile solvent into the distillation column.[16] This solvent interacts differently with the components of the mixture, altering their relative volatilities and breaking the azeotrope, which allows for separation by conventional distillation.[17][18] The solvent is then separated from the less volatile component in a second distillation column and recycled.[16]
Experimental Protocol (Conceptual):
Apparatus:
-
Two-column distillation setup
-
Feed pumps for crude SBME and the extractive solvent
-
Extractive distillation column (Column 1)
-
Solvent recovery column (Column 2)
Procedure:
-
Solvent Selection: Choose a high-boiling solvent that has a strong affinity for the primary impurity (e.g., sec-butanol). A polar solvent like ethylene (B1197577) glycol could be a suitable candidate.[19] The solvent must not form an azeotrope with any of the components.[18]
-
Column 1 - Extractive Distillation:
-
The crude SBME mixture is fed into the middle of the first distillation column.
-
The extractive solvent is fed at a point several trays above the crude feed.
-
The solvent flows down the column, selectively associating with the sec-butanol (or other polar impurities), effectively lowering its volatility.
-
Highly pure SBME, now more volatile relative to the solvent-impurity mixture, is collected as the overhead distillate.
-
The bottom product from this column is a mixture of the extractive solvent and the impurity.
-
-
Column 2 - Solvent Recovery:
-
The bottoms from Column 1 are fed into the second distillation column.
-
Due to the large difference in boiling points, the impurity (e.g., sec-butanol) is easily separated as the overhead product.
-
The high-boiling extractive solvent is recovered from the bottom of the column and can be recycled back to the first column.
-
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data to illustrate the expected outcomes of each purification protocol. Actual results will vary based on the initial sample composition and specific experimental conditions.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Distillation Type | Fractional | Vacuum Fractional | Extractive |
| Initial Purity | 90% SBME, 8% sec-butanol, 2% other | 90% SBME, 8% sec-butanol, 2% high-boiling impurity | 95% SBME, 5% sec-butanol (azeotropic mixture) |
| Pressure | 1 atm | 0.1 atm | 1 atm |
| Boiling Range (°C) | 74-76 | 25-28 | 75 (Column 1 distillate) |
| Reflux Ratio | 3:1 | 3:1 | 5:1 |
| Final Purity | > 98.5% | > 99.0% | > 99.8% |
| Yield | ~85% | ~88% | ~92% |
| Key Observations | Effective for non-azeotropic mixtures. | Prevents degradation of sensitive compounds. | Breaks azeotropes, enabling very high purity. |
Visualized Workflows
Standard Fractional Distillation Workflow:
A workflow diagram for standard fractional distillation.
Extractive Distillation Workflow (Conceptual):
References
- 1. This compound [stenutz.eu]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 6795-87-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. usalab.com [usalab.com]
- 7. Purification [chem.rochester.edu]
- 8. byjus.com [byjus.com]
- 9. kuberinternals.com [kuberinternals.com]
- 10. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 11. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. Purification [chem.rochester.edu]
- 14. Vacuum distillation | Purpose & how it works [h2o-de.com]
- 15. youtube.com [youtube.com]
- 16. Extractive distillation - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Hyper-TVT: on line Thermische VerfahrensTechnik [hyper-tvt.ethz.ch]
- 19. US2559519A - Extractive distillation of alcohols with glycol ethers - Google Patents [patents.google.com]
Applications of 2-Methoxybutane in the Pharmaceutical Industry: A Review of Potential Uses
Introduction
2-Methoxybutane, also known as sec-butyl methyl ether, is a volatile organic compound with the chemical formula C5H12O.[1][2][3][4] Within the pharmaceutical industry, a significant trend towards the adoption of "green chemistry" principles has spurred research into safer, more sustainable solvents to replace conventional, often hazardous, ones.[5][6][7][8] While documented applications of 2-methoxybutane in pharmaceutical manufacturing are not widespread, its properties as an ether suggest potential utility as a solvent in organic synthesis and as a chemical intermediate.[1][9] This document explores the potential applications of 2-methoxybutane in the pharmaceutical sector, supported by its physicochemical properties and the broader context of green solvent development.
Physicochemical Properties of 2-Methoxybutane
A summary of the key physicochemical properties of 2-methoxybutane is presented in Table 1. These properties are crucial in determining its suitability as a solvent in various chemical processes.
| Property | Value | References |
| CAS Number | 6795-87-5 | [2][3][4] |
| Molecular Formula | C5H12O | [1][2][3][4] |
| Molecular Weight | 88.15 g/mol | [1][3][4] |
| Boiling Point | 59.05 - 75 °C | [2][10] |
| Melting Point | -100 °C | [1][2] |
| Density | 0.737 - 0.742 g/cm³ at 25 °C | [2][10] |
| Solubility | Miscible with water, alcohol, ether, and acetone. | [10][11] |
Potential Applications in Pharmaceutical Synthesis
The primary potential application for 2-methoxybutane in the pharmaceutical industry is as a green solvent alternative. The industry is actively seeking replacements for hazardous solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[6][8] Ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have gained traction as greener alternatives due to their favorable safety and environmental profiles.[5][7][12]
Based on its structural similarity to these ethers, 2-methoxybutane could potentially be employed in:
-
Organic Synthesis: As a reaction solvent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][9][][14] Its ether structure suggests it would be a suitable medium for reactions involving organometallic reagents and other moisture-sensitive transformations.
-
Extraction Processes: In the extraction and purification of intermediates and final products from reaction mixtures.[1]
The logical workflow for considering a new solvent like 2-methoxybutane in a pharmaceutical process is illustrated in the following diagram.
Experimental Protocols
Representative Protocol: Nucleophilic Substitution Reaction
Objective: To synthesize an ether by reacting an alkyl halide with an alkoxide in an ethereal solvent.
Materials:
-
Sodium ethoxide
-
Benzyl (B1604629) bromide
-
2-Methoxybutane (as solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.0 equivalent) in anhydrous 2-methoxybutane.
-
To the stirred suspension, add a solution of benzyl bromide (1.0 equivalent) in anhydrous 2-methoxybutane dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60-70°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
2-Methoxybutane presents itself as a potential, though currently under-documented, green solvent for the pharmaceutical industry. Its physicochemical properties are comparable to other ethers that have found successful application as replacements for more hazardous solvents. Further research and publication of experimental data are necessary to fully establish its utility and performance in specific pharmaceutical processes. The trend towards sustainable chemistry suggests that solvents like 2-methoxybutane may see increased evaluation and potential adoption in the future.
References
- 1. Buy (S)-2-methoxy-butane | 66610-39-7 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. (S)-2-Methoxy-butane | C5H12O | CID 5315838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxybutane | C5H12O | CID 23238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mt.com [mt.com]
- 7. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. proprep.com [proprep.com]
- 10. This compound | 6795-87-5 [chemicalbook.com]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
troubleshooting common issues in Williamson ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis?
The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] The reaction typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide.[1][2] This method is versatile for preparing both symmetrical and asymmetrical ethers.[1]
Q2: What are the most common causes of low yield in the Williamson ether synthesis?
Low yields in a Williamson ether synthesis can often be attributed to several factors:
-
Competing E2 Elimination: This is a major side reaction, especially with secondary and tertiary alkyl halides, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of an alkene.[2][3][4]
-
Steric Hindrance: The S(_N)2 reaction is sensitive to steric bulk on both the alkoxide and the alkyl halide.[2][3]
-
Incomplete Deprotonation of the Alcohol: If the alcohol is not fully converted to the more nucleophilic alkoxide, the reaction rate will be significantly slower.[5][6]
-
Poor Solvent Choice: The solvent plays a critical role in the reaction rate and selectivity. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[1][7]
-
Suboptimal Reaction Temperature and Time: The reaction may not go to completion if the temperature is too low or the reaction time is too short.[1] Conversely, excessively high temperatures can favor the E2 elimination side reaction.[5]
Q3: How can I minimize the competing E2 elimination reaction?
To favor the desired S(_N)2 pathway and minimize E2 elimination, consider the following strategies:
-
Substrate Selection: The most effective method is to use a primary alkyl halide.[2][4][6] If synthesizing an unsymmetrical ether, choose the combination of reactants that involves the less sterically hindered alkyl halide.[4]
-
Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 reaction over the E2 reaction, as elimination pathways often have a higher activation energy.[5]
-
Choice of Base: While a strong base is needed to form the alkoxide, a very bulky base can increase the likelihood of elimination.
Q4: I am observing an unexpected byproduct in my reaction mixture. What could it be?
Besides the alkene from E2 elimination, other byproducts can form:
-
C-Alkylation Products: When using phenoxides, alkylation can occur on the aromatic ring in addition to the desired O-alkylation, especially in protic solvents.[1][5]
-
Products from Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended alkoxide in reacting with the alkyl halide.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ether
This guide provides a step-by-step approach to diagnosing and resolving low product yield.
Issue 2: Reaction is Sluggish or Incomplete
If your reaction is not proceeding to completion, consider the following flowchart.
Data Presentation
The choice of base, solvent, and temperature significantly impacts the yield and the ratio of substitution (S(_N)2) to elimination (E2) products. The following tables provide illustrative data for the reaction of sodium ethoxide with various alkyl bromides.
Table 1: Effect of Alkyl Halide Structure on Yield and S(_N)2/E2 Ratio
| Alkyl Bromide | Alkyl Halide Type | Temperature (°C) | Solvent | Predominant Product | Approximate Yield (%) | Reference |
| Ethyl Bromide | Primary | 55 | Ethanol | S(_N)2 (Ether) | >90 | [2] |
| Isopropyl Bromide | Secondary | 55 | Ethanol | E2 (Alkene) | ~80 (E2), ~20 (S(_N)2) | [2] |
| tert-Butyl Bromide | Tertiary | 25 | Ethanol | E2 (Alkene) | >95 | [2] |
Table 2: Effect of Solvent on Reaction Selectivity
The reaction of benzyl (B1604629) bromide with sodium β-naphthoxide demonstrates a significant solvent effect on the ratio of O-alkylation (ether formation) to C-alkylation.
| Solvent | O-alkylation : C-alkylation Ratio | Reference |
| Methanol | 72 : 28 | [8] |
| Acetonitrile | 97 : 3 | [8] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of Butyl Octyl Ether[9]
This protocol describes the synthesis of an asymmetrical ether using a strong base in an aprotic solvent.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous THF. To this suspension, add 1-butanol (1.0 eq) dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes and then at room temperature for an additional hour, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the resulting sodium butoxide solution to 0 °C. Add 1-bromooctane (1.0 eq) dropwise to the flask.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude butyl octyl ether can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis of an Octyl Ether[9]
This method is suitable when using a weaker base and can be advantageous for certain substrates.
Materials:
-
1-Butanol
-
1-Bromooctane
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB) - Phase-transfer catalyst
-
Toluene (B28343) or Dichloromethane
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-butanol (1.0 eq), 1-bromooctane (1.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Reaction: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at 70-80 °C for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with toluene or dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by distillation or column chromatography.
Protocol 3: Synthesis of a Sterically Hindered Ether via the Mitsunobu Reaction[3]
For cases where the Williamson ether synthesis fails due to steric hindrance, the Mitsunobu reaction offers a powerful alternative under milder conditions.
Materials:
-
Alcohol (e.g., a secondary or sterically hindered primary alcohol) (1.0 eq)
-
Nucleophile (e.g., a phenol) (1.1 eq)
-
Triphenylphosphine (B44618) (PPh(_3)) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 eq)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, the nucleophile, and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: Optimization of Reaction Conditions for sec-Butyl Methyl Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sec-butyl methyl ether (SBME).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary laboratory and industrial methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed intermolecular dehydration of sec-butyl alcohol and methanol (B129727).[1]
Q2: What are the main advantages and disadvantages of each synthesis method?
A2: The Williamson ether synthesis is a versatile method for producing both symmetrical and unsymmetrical ethers. However, when using secondary alkyl halides like sec-butyl bromide, it is prone to a competing elimination reaction (E2), which can significantly reduce the yield of the desired ether.[2][3][4][5] The intermolecular dehydration method can be highly efficient, especially with the use of specific catalysts like ionic liquids, and offers a simpler reaction process and easier product separation.[1][6] However, catalyst selection and reaction conditions are critical to prevent side reactions and catalyst deactivation.[1][6]
Q3: What are the common side reactions to be aware of during SBME synthesis?
A3: In the Williamson ether synthesis, the main side reaction is the E2 elimination of the sec-butyl halide to form butene, especially in the presence of a strong, bulky base.[3][4] For the intermolecular dehydration route, potential side reactions include the dehydration of sec-butanol to butene and the formation of di-sec-butyl ether or dimethyl ether.[7][8]
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through distillation.[4] Due to its relatively low boiling point, fractional distillation can be effective in separating it from unreacted starting materials and higher-boiling side products. Washing the crude product with water or a basic solution may be necessary to remove any remaining acid catalyst or salts before distillation.
Troubleshooting Guides
Williamson Ether Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound | 1. Incomplete deprotonation of sec-butanol: The alkoxide is not being formed in sufficient quantity. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[3][5]- Ensure anhydrous (dry) reaction conditions, as water will react with the base and the alkoxide. |
| 2. Competing E2 elimination: The sec-butyl halide is undergoing elimination to form butene instead of substitution.[3][4] | - Use a less sterically hindered methylating agent (e.g., methyl iodide or dimethyl sulfate) with sodium sec-butoxide (B8327801), rather than reacting sec-butyl halide with sodium methoxide.[3]- Maintain a lower reaction temperature to favor the SN2 reaction over E2 elimination.[3]- Choose a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[3] | |
| Presence of significant alkene byproduct | E2 elimination is the predominant pathway. [3][4] | - As mentioned above, reversing the roles of the nucleophile and electrophile (using sodium sec-butoxide and a methyl halide) is the most effective strategy.[3]- Employ a milder base if possible, although this may slow down the desired reaction. |
| Reaction is sluggish or does not go to completion | 1. Poor quality reagents: The alkyl halide may have degraded, or the base may be old. | - Use freshly distilled or purchased reagents.- Ensure the base is stored under an inert atmosphere. |
| 2. Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC analysis.- If elimination is not a major issue, a moderate increase in temperature may improve the reaction rate. |
Intermolecular Dehydration
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | 1. Catalyst deactivation: The acid catalyst may have lost its activity. | - If using a solid acid catalyst like an ion-exchange resin, it may need to be regenerated or replaced.[1][6]- Ensure the absence of impurities in the starting materials that could poison the catalyst. |
| 2. Unfavorable reaction equilibrium. | - Use an excess of methanol to shift the equilibrium towards the formation of the ether product.[1][6] | |
| 3. Suboptimal reaction temperature. | - Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also favor the formation of alkene byproducts.[1][6] | |
| Formation of significant amounts of butene | Intramolecular dehydration of sec-butanol is occurring. | - Lower the reaction temperature to favor intermolecular dehydration over intramolecular dehydration.[7][8]- Select a catalyst that is more selective for ether formation. |
| Product mixture contains dimethyl ether and di-sec-butyl ether | Self-condensation of the starting alcohols is occurring. | - While difficult to completely eliminate, adjusting the molar ratio of the alcohols can help favor the formation of the desired unsymmetrical ether.[7][8] |
| Difficulty in separating the product from unreacted alcohols | Azeotrope formation or similar boiling points. | - Use fractional distillation with a high-efficiency column.- Employ extractive distillation or other advanced separation techniques if simple distillation is ineffective. |
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is adapted from general Williamson ether synthesis procedures.
Materials:
-
sec-Butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sec-butanol (1 equivalent) dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of sodium sec-butoxide.
-
Cool the mixture back to 0 °C.
-
Add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Intermolecular Dehydration of sec-Butanol and Methanol
This protocol is based on the conditions described in patent CN102911019B.[1][6]
Materials:
-
sec-Butanol
-
Methanol
-
N-methylimidazole p-toluene sulfonate ionic liquid (catalyst)
-
Autoclave or sealed reaction vessel
-
Stirring and heating apparatus
Procedure:
-
Charge the autoclave with sec-butanol, methanol, and the N-methylimidazole p-toluene sulfonate ionic liquid catalyst. The recommended molar ratio of methanol to sec-butyl alcohol is between 1:1 and 12:1, and the volume ratio of sec-butyl alcohol to catalyst is between 1:3 and 12:1.[1][6]
-
Seal the autoclave and ensure it is airtight.
-
Begin stirring and heat the reaction mixture to the desired temperature, typically between 50 °C and 150 °C.[1][6]
-
Maintain the reaction at this temperature for a period of 1 to 20 hours, with a preferred duration of 4 to 15 hours.[1][6]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent and open the autoclave.
-
The product, this compound, can be separated from the catalyst (which can be recycled) and unreacted starting materials by distillation.
Data Presentation
Table 1: Reaction Parameters for Intermolecular Dehydration of sec-Butanol and Methanol
| Parameter | General Range | Preferred Range | Optimal Range |
| Temperature | 20 - 180 °C | 50 - 150 °C | 50 - 120 °C |
| Reaction Time | 1 - 20 hours | 4 - 15 hours | 4 - 10 hours |
| Methanol : sec-Butanol Molar Ratio | 1:1 - 12:1 | 1:1 - 8:1 | 1:1 - 5:1 |
| sec-Butanol : Catalyst Volume Ratio | 1:3 - 12:1 | 1:4 - 8:1 | 1:3 - 6:1 |
Data adapted from patent CN102911019B.[1][6]
Visualizations
Caption: General troubleshooting workflow for this compound synthesis.
Caption: Williamson ether synthesis pathway for this compound.
Caption: Intermolecular dehydration pathway for this compound synthesis.
References
- 1. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Explain why bimolecular condensation is a poor method for ma... | Study Prep in Pearson+ [pearson.com]
identification and removal of impurities in sec-butyl methyl ether
Welcome to the Technical Support Center for sec-butyl methyl ether (SBME). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the identification and removal of impurities in SBME.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound (SBME) can originate from its synthesis process, storage, or degradation. These are typically:
-
Synthesis-Related Impurities:
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Unreacted starting materials: sec-butanol and methanol.[1]
-
Byproducts from the Williamson ether synthesis or intermolecular dehydration, such as di-sec-butyl ether.
-
-
Storage-Related Impurities:
-
Degradation Products:
-
Aldehydes and ketones from the decomposition of peroxides.
-
Trace amounts of water.
-
Q2: How can I detect the presence of peroxides in my SBME?
A2: Peroxide formation is a significant safety concern with ethers.[2][3] Several methods can be used for detection:
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Peroxide Test Strips: These provide a rapid and semi-quantitative measurement of peroxide concentration.
-
Potassium Iodide (KI) Test: In an acidic solution, peroxides oxidize iodide to iodine, resulting in a yellow-to-brown color. Starch solution can be added to produce a deep blue-black color for better visualization of trace amounts.
-
Ferrous Thiocyanate Test: This is a very sensitive method where peroxides oxidize Fe(II) to Fe(III), which then forms a red complex with thiocyanate.
Q3: What are the acceptable limits for peroxide concentration in SBME for laboratory use?
A3: The acceptable level of peroxides depends on the intended application. Here are general guidelines:
-
< 3 ppm: Generally considered safe for most laboratory procedures.[2]
-
3 - 30 ppm: Use with caution, and avoid concentration steps like distillation.[2]
-
> 30 ppm: Unsafe for use. The peroxides must be removed before using the solvent.[2]
-
Visible crystals or oily precipitate: Extremely dangerous. Do not handle the container and seek expert assistance for disposal.[2]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in SBME?
A4: Yes, GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in SBME. Methods developed for the analysis of methyl tert-butyl ether (MTBE), such as ASTM D5441, can be adapted for SBME.[6][7] This method can identify impurities like other ethers, alcohols, and ketones.[6][7]
Troubleshooting Guides
Issue 1: Unexpected side reactions or low yield in a synthesis using SBME as a solvent.
-
Possible Cause: Presence of reactive impurities like peroxides or water.
-
Troubleshooting Steps:
-
Test for Peroxides: Use one of the methods described in FAQ 2 to check for peroxide contamination.
-
Determine Water Content: Use Karl Fischer titration to quantify the amount of water.
-
Purify the SBME: If peroxides or significant amounts of water are present, purify the SBME using the appropriate removal protocol (see Experimental Protocols section).
-
Re-run the Reaction: Use the purified SBME in your reaction and compare the results.
-
Issue 2: Inconsistent retention times or broad peaks for SBME in High-Performance Liquid Chromatography (HPLC).
-
Possible Cause: Degradation of SBME or interaction of impurities with the stationary phase.
-
Troubleshooting Steps:
-
Verify SBME Purity: Analyze the SBME by GC-MS to identify any potential impurities that might be causing the issue.
-
Check for Degradation: If the SBME has been stored for an extended period or under improper conditions, it may have degraded. Consider using a fresh bottle of SBME.
-
Mobile Phase Compatibility: Ensure that the mobile phase is compatible with SBME and will not cause degradation on the column.
-
Data Presentation
Table 1: Common Impurities in this compound and Methods for Identification
| Impurity | Typical Origin | Recommended Identification Method | Typical Detection Limit |
| Peroxides | Autoxidation during storage | Peroxide Test Strips, KI Test, Ferrous Thiocyanate Test | ~1 ppm |
| sec-Butanol | Unreacted starting material | GC-MS[8] | < 0.02 mass % |
| Methanol | Unreacted starting material | GC-MS | < 0.02 mass % |
| Di-sec-butyl ether | Synthesis byproduct | GC-MS | < 0.02 mass % |
| Water | Absorption from atmosphere, synthesis byproduct | Karl Fischer Titration | ppm levels |
| Acetone, Methyl Ethyl Ketone | Peroxide decomposition, synthesis byproduct | GC-MS | < 0.02 mass % |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities in SBME by GC-MS
This protocol is adapted from ASTM D5441 for the analysis of MTBE.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 5°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Injection: 1 µL of the SBME sample, split injection.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing peak areas to those of a known standard.
Protocol 2: Removal of Peroxides from SBME using Activated Alumina (B75360)
This is a common and effective method for removing hydroperoxides.[2][3]
-
Materials: Activated basic or neutral alumina (80-200 mesh), chromatography column.
-
Procedure: a. Pack a chromatography column with a sufficient amount of activated alumina (a general rule is to use approximately 100 g of alumina for every 100 mL of solvent).[4] b. Gently tap the column to ensure even packing. c. Pre-wet the column with a small amount of peroxide-free SBME. d. Slowly pass the peroxide-containing SBME through the column. Do not apply pressure. e. Collect the purified SBME. f. Crucially, test the purified SBME for peroxides to ensure the removal was successful. g. Deactivation of Alumina: After use, the alumina may contain concentrated peroxides and should be treated as hazardous. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[3]
Protocol 3: Removal of Peroxides from SBME using Ferrous Sulfate
This method is suitable for water-insoluble ethers like SBME.[2]
-
Materials: Ferrous sulfate heptahydrate (FeSO₄·7H₂O), concentrated sulfuric acid, deionized water, separatory funnel.
-
Procedure: a. Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[4] b. In a separatory funnel, vigorously shake the SBME with an equal volume of the ferrous sulfate solution for several minutes. c. Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides. d. Drain and discard the aqueous layer. e. Wash the SBME with water to remove any residual acid and iron salts. f. Dry the SBME over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). g. Decant or filter the purified SBME. h. Test the purified SBME for peroxides to confirm their removal.
Visualizations
Caption: Workflow for the identification, removal, and verification of impurities in this compound.
References
- 1. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. uwyo.edu [uwyo.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. kaycantest.com [kaycantest.com]
- 7. kelid1.ir [kelid1.ir]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Peroxide Formation in sec-Butyl Methyl Ether
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and management of sec-butyl methyl ether (SBME) to mitigate the risks associated with peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with this compound (SBME)?
A1: Peroxide formation is a process where ethers like SBME react with molecular oxygen to form unstable peroxide compounds.[1][2][3] This is a significant safety concern because these peroxides can be sensitive to shock, heat, or friction, and can decompose explosively, especially when concentrated.[2][4][5] The risk increases if the solvent is distilled or allowed to evaporate, as peroxides are generally less volatile than the parent ether and can become concentrated in the residue.[6][7]
Q2: How does peroxide formation occur in SBME?
A2: Peroxide formation in SBME is an auto-oxidation process that proceeds via a free radical mechanism. The process is initiated by factors such as light and heat, which can generate free radicals.[4][8] These radicals then react with oxygen to form peroxy radicals, which can abstract a hydrogen atom from another SBME molecule to form a hydroperoxide and a new ether radical, thus propagating the chain reaction.
Q3: What factors accelerate peroxide formation in SBME?
A3: Several factors can accelerate the rate of peroxide formation in ethers like SBME:
-
Exposure to Air: The presence of oxygen is essential for peroxide formation.[1][3][8] Containers that have been opened are at a higher risk.
-
Exposure to Light: UV light can initiate the free radical chain reaction.[4][8][9] Storing SBME in clear bottles can increase the rate of peroxide formation.
-
Presence of Heat: Higher temperatures increase the rate of chemical reactions, including peroxide formation.[3][8][9]
-
Presence of Contaminants: Metal contaminants can catalyze the decomposition of peroxides, which can be hazardous.[3][9]
Q4: How can I safely store this compound to minimize peroxide formation?
A4: Proper storage is crucial for minimizing peroxide formation.[4]
-
Containers: Store SBME in its original, air-impermeable, light-resistant container.[4][10] Amber glass bottles are a good option.[5] Avoid using containers with loose-fitting caps (B75204) or ground glass stoppers.[11]
-
Environment: Store in a cool, dark, and well-ventilated area, away from heat and ignition sources.[9][12][13][14]
-
Inert Atmosphere: For uninhibited SBME, storing under an inert atmosphere of nitrogen or argon can help prevent peroxide formation.[8][9]
-
Labeling: Clearly label containers with the date of receipt and the date of opening.[4][8][15]
Q5: What are inhibitors and how do they work to prevent peroxide formation?
A5: Inhibitors are chemical compounds added to ethers to slow down the rate of peroxide formation.[1][4] A common inhibitor for ethers is Butylated Hydroxytoluene (BHT).[1][16] Inhibitors act as free radical scavengers, interrupting the chain reaction of peroxide formation.[1] It is important to note that inhibitors are consumed over time, so their effectiveness decreases as the ether is stored for longer periods or exposed to air.[1]
Q6: How often should I test my SBME for peroxides?
A6: The frequency of testing depends on the storage conditions and usage. As a general guideline:
-
Unopened containers with inhibitors: Test before the manufacturer's expiration date.
-
Opened containers with inhibitors: Test every 6 to 12 months, depending on the classification of the ether.[4][6][15]
-
Uninhibited SBME: Test more frequently, for instance, every 3 months after opening.[17]
-
Before Distillation or Evaporation: Always test for peroxides immediately before any process that will concentrate the solvent.[5][11][17][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible crystals, discoloration, or stratification in the SBME container. | High concentration of peroxides that have precipitated out of solution.[4][8] | DO NOT MOVE OR OPEN THE CONTAINER. [4] This is an extremely dangerous situation. The peroxides may be shock-sensitive. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[11] |
| A peroxide test indicates a concentration greater than the acceptable limit (e.g., > 100 ppm). | Peroxide formation has occurred due to prolonged storage, exposure to air/light, or depletion of the inhibitor.[5] | Do not use the solvent. The solvent should be decontaminated to remove the peroxides or disposed of as hazardous waste.[10] Contact your EHS office for guidance on disposal procedures. |
| The cap of the SBME container is stuck or rusted. | Peroxide crystals may have formed in the threads of the cap.[1] | DO NOT ATTEMPT TO FORCE THE CAP OPEN. [16] This could cause friction and lead to an explosion. Treat the container as potentially explosive and contact your EHS office immediately. |
| SBME is older than its recommended shelf life, but a peroxide test is negative. | The inhibitor may still be effective, or the test method may not be sensitive enough. | While a negative test is a good sign, it is recommended to use older solvents with caution. If possible, use a fresh supply of SBME for critical applications. Consider decontaminating the older solvent if you need to use it. |
Experimental Protocols
Protocol 1: Detection of Peroxides using Potassium Iodide (Qualitative)
Objective: To qualitatively determine the presence of peroxides in a sample of this compound.
Materials:
-
Sample of this compound to be tested
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube with a stopper
-
Pipettes
Procedure:
-
In a clean, dry test tube, add 1-3 mL of the SBME sample.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few crystals (approximately 0.1 g) of potassium iodide to the mixture.
-
Stopper the test tube and shake well for about one minute.
-
Allow the mixture to stand for five minutes.
-
Observe the color of the solution against a white background.
Interpretation of Results:
-
Colorless or pale yellow: Peroxide concentration is low and likely within safe limits for many applications.
-
Yellow to brown color: Indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[19] A distinct brown color suggests a high and potentially dangerous level of peroxides.
Protocol 2: Detection of Peroxides using Semi-Quantitative Test Strips
Objective: To semi-quantitatively determine the concentration of peroxides in a sample of this compound.
Materials:
-
Sample of this compound to be tested
-
Commercial peroxide test strips (e.g., Quantofix®)[17]
-
Distilled water
-
Clean, dry beaker or vial
Procedure:
-
Follow the manufacturer's instructions for the specific test strips being used.
-
Typically, the procedure involves dipping the test strip into the SBME sample for a specified amount of time.
-
Since organic solvents can interfere with the test, it is often recommended to allow the solvent to evaporate from the test strip and then add a drop of distilled water to the test pad.[17][18]
-
After the recommended development time, compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
Interpretation of Results:
-
< 20 ppm: Generally considered safe for use.
-
20-100 ppm: Use with caution. Avoid distillation or evaporation.
-
> 100 ppm: Unsafe for use. The solvent should be decontaminated or disposed of.[5]
Protocol 3: Removal of Peroxides using Activated Alumina (B75360)
Objective: To remove peroxides from a sample of this compound.
Materials:
-
Peroxidized this compound
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column
-
Glass wool
-
Collection flask
-
Peroxide test strips or potassium iodide solution for testing
Procedure:
-
Set up a chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina. A general rule of thumb is to use about 100g of alumina for every 100mL of solvent to be purified.[3]
-
Carefully pour the peroxidized SBME onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity.
-
Collect the purified solvent in a clean, dry collection flask.
-
Test the collected solvent for the presence of peroxides using one of the detection methods described above.
-
If peroxides are still present, the solvent can be passed through the column a second time.
-
Important: The activated alumina will retain the peroxides and should be treated as potentially hazardous. Quench the alumina by slowly adding it to a solution of ferrous sulfate. The alumina should then be disposed of as hazardous waste.
-
Note: This process will also remove any inhibitors present in the solvent.[9] The purified, uninhibited SBME will be highly susceptible to peroxide formation and should be used immediately or stored under an inert atmosphere with a fresh addition of an inhibitor like BHT.
Data Presentation
Table 1: Recommended Storage and Testing Schedule for this compound
| Condition of SBME | Recommended Storage Time | Testing Frequency |
| Unopened, with inhibitor | Before manufacturer's expiration date | Test before first use if stored for an extended period |
| Opened, with inhibitor | Up to 12 months | Every 6-12 months |
| Opened, inhibitor status unknown | Treat as uninhibited | Every 3 months |
| Uninhibited | Use immediately or within 24 hours | Test before each use |
| After peroxide removal | Use immediately | N/A |
Visualizations
Caption: Free radical mechanism of peroxide formation in ethers.
Caption: Workflow for the safe management of this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. vumc.org [vumc.org]
- 11. bu.edu [bu.edu]
- 12. echemi.com [echemi.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. lobachemie.com [lobachemie.com]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. 过氧化物形成溶剂 [sigmaaldrich.com]
- 18. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 19. Chemistry/Testing for Peroxides - WikiEducator [wikieducator.org]
Technical Support Center: Synthesis of sec-Butyl Methyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sec-butyl methyl ether during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary laboratory and industrial methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed intermolecular dehydration of sec-butyl alcohol and methanol (B129727).[1][2] The Williamson synthesis involves the reaction of a sec-butoxide (B8327801) with a methyl halide, proceeding via an SN2 mechanism.[3][4] The intermolecular dehydration method involves heating sec-butyl alcohol and methanol in the presence of an acid catalyst.[1]
Q2: What are the common causes of low yield in the Williamson ether synthesis of this compound?
A2: Low yields in the Williamson synthesis are often due to competing elimination reactions (E2), especially since sec-butyl halides are secondary and thus prone to elimination in the presence of a strong base (alkoxide).[4][5] Other factors include incomplete deprotonation of sec-butyl alcohol, the use of a sterically hindered methylating agent, or reaction conditions that are not optimal.[4]
Q3: How can I minimize the formation of byproducts during the acid-catalyzed dehydration synthesis?
A3: Byproduct formation in the acid-catalyzed dehydration can be minimized by carefully controlling the reaction temperature and the molar ratio of the reactants.[1][6] The primary byproducts are di-sec-butyl ether, dimethyl ether (from the self-condensation of the alcohols), and butenes (from the dehydration of sec-butyl alcohol).[7] Using a higher molar ratio of methanol to sec-butyl alcohol can favor the formation of the desired unsymmetrical ether.[1]
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: For the acid-catalyzed intermolecular dehydration, the reaction temperature is typically in the range of 20°C to 180°C.[1] However, it is important to note that higher temperatures can favor elimination reactions and the formation of undesired byproducts.[6] The optimal temperature will depend on the specific catalyst and reaction setup. For the Williamson ether synthesis, temperatures are generally kept lower to favor the SN2 reaction over E2 elimination.
Q5: How do I effectively purify the final this compound product?
A5: Purification of this compound typically involves a series of extraction and distillation steps. The crude product can be washed with water to remove any unreacted methanol and water-soluble byproducts.[8][9] A subsequent wash with a brine solution can aid in the separation of the organic and aqueous layers. The ether is then dried over an anhydrous drying agent, such as anhydrous calcium chloride, followed by fractional distillation to obtain the pure product.[8][10]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (Williamson Synthesis) | Incomplete deprotonation of sec-butyl alcohol. | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the sec-butoxide.[4] |
| Steric hindrance from the alkyl halide. | Always use a methyl halide (e.g., methyl iodide) as the electrophile and sec-butoxide as the nucleophile, not the other way around.[4][5] | |
| Low conversion of starting materials (Acid-Catalyzed Dehydration) | Insufficient catalyst activity. | Ensure the acid catalyst is not deactivated. Consider using a more active catalyst, such as an N-methylimidazole p-toluene sulfonate ionic liquid.[1] |
| Reaction equilibrium reached prematurely. | Use an excess of methanol to shift the equilibrium towards the product.[1] Consider removing water as it forms, if feasible. | |
| Significant amount of alkene byproduct (Williamson Synthesis) | E2 elimination is outcompeting the SN2 reaction. | Use a less sterically hindered base if possible, although with a secondary substrate some elimination is expected. Lower the reaction temperature.[5] |
| Significant amount of symmetric ether byproducts (Acid-Catalyzed Dehydration) | Reaction conditions favor self-condensation of alcohols. | Optimize the molar ratio of methanol to sec-butyl alcohol (a higher ratio of methanol is generally better).[1] Adjust the reaction temperature. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted sec-butyl alcohol and methanol in the final product. | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion by monitoring with techniques like GC or TLC. Improve the purification process by performing thorough aqueous washes and efficient fractional distillation.[8][10] |
| Presence of alkene impurities. | Dehydration of sec-butyl alcohol (in acid-catalyzed synthesis) or E2 elimination (in Williamson synthesis). | In acid-catalyzed reactions, lower the temperature.[6] In Williamson synthesis, use a methyl halide and sec-butoxide.[4] |
| Presence of water in the final product. | Incomplete drying before distillation. | Use an adequate amount of a suitable drying agent (e.g., anhydrous CaCl₂) and ensure sufficient contact time.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intermolecular Dehydration
This protocol is adapted from the general method described in patent CN102911019B.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sec-butyl alcohol and an N-methylimidazole p-toluene sulfonate ionic liquid catalyst.
-
Addition of Methanol: Add methanol to the flask. The molar ratio of methanol to sec-butyl alcohol should be between 1:1 and 12:1.[1]
-
Reaction: Heat the mixture with stirring to a temperature between 80°C and 120°C for 4 to 10 hours. The optimal temperature and time should be determined empirically.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with water to remove the ionic liquid and unreacted methanol. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This is a general protocol based on the principles of the Williamson ether synthesis.[3][4]
-
Formation of Alkoxide: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry sec-butyl alcohol and a suitable anhydrous solvent (e.g., THF). Cool the flask in an ice bath.
-
Deprotonation: Slowly add a strong base, such as sodium hydride (NaH), to the stirred solution. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium sec-butoxide.
-
Addition of Methyl Halide: Still under an inert atmosphere, add methyl iodide dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC. Gentle heating may be required, but higher temperatures can promote elimination.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation.
Data Presentation
Table 1: Effect of Temperature on Etherification Equilibrium Conversion (Illustrative)
This data is for the synthesis of methyl tert-butyl ether (MTBE), a structurally similar compound, and illustrates the general trend that lower temperatures favor a higher equilibrium conversion in exothermic etherification reactions.[1]
| Temperature (°C) | Equilibrium Conversion (%) |
| 50 | 96.8 |
| 60 | 95.8 |
| 70 | 94.6 |
| 80 | 93.1 |
| 90 | 91.4 |
Table 2: Effect of Methanol to sec-Butanol Molar Ratio on Yield (Qualitative)
Based on general principles of equilibrium reactions, increasing the concentration of one reactant will shift the equilibrium towards the products.[1]
| Methanol : sec-Butanol Molar Ratio | Expected Impact on Yield |
| 1 : 1 | Moderate |
| > 1 : 1 (Excess Methanol) | Increased |
Visualizations
Caption: Troubleshooting workflow for low yield/purity in this compound synthesis.
References
- 1. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved EXPERIMENT SEVEN WILLIAMSON ETHER SYNTHESIS OF BUTYL | Chegg.com [chegg.com]
- 10. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
Technical Support Center: Degradation of sec-Butyl Methyl Ether (SBME) Under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on the degradation pathways of sec-butyl methyl ether (SBME) in acidic environments. Below are frequently asked questions and troubleshooting guides to assist with experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed degradation of this compound (SBME)?
The degradation of ethers in the presence of a strong acid is a well-established reaction that involves the cleavage of the C-O ether bond.[1] The process for SBME under acidic conditions initiates with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[2][3] Following this activation step, the degradation can proceed through two primary pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). Given that SBME involves a secondary carbon, its degradation likely proceeds through a mixture of both SN1 and SN2 mechanisms.[2]
Q2: What are the expected degradation products of SBME in an acidic aqueous solution?
Under acidic hydrolysis, the C-O bond of SBME will cleave to form an alcohol and either another alcohol or an alkyl halide, depending on the acid used. The primary products are sec-butanol and methanol . If the reaction is carried out with a hydrohalic acid like HBr or HI, the alcohol products can be further converted to their corresponding alkyl halides.[2] Additionally, the intermediate sec-butyl carbocation formed during an SN1 pathway can undergo an E1 elimination reaction to produce 2-butene .
Q3: How does the choice of acid affect the degradation pathway and rate?
The acid plays a dual role: it protonates the ether oxygen, and its conjugate base can act as the nucleophile.[4] Strong acids with highly nucleophilic conjugate bases (like HBr and HI) are most effective at cleaving ethers.[3][4] While strong acids like H2SO4 can catalyze the reaction, their conjugate bases (HSO4-) are poor nucleophiles. In such cases, water often acts as the nucleophile, leading to alcohol products. The rate of reaction generally increases with the strength of the acid.[4]
Q4: My degradation experiment is showing an unexpectedly high rate and unusual byproducts. What could be the cause?
Elevated temperatures significantly accelerate the rate of most degradation reactions.[5] If your experiment is running hotter than intended, you will observe faster degradation. The presence of impurities, such as peroxides which can form in ethers upon exposure to air and light, can also lead to alternative radical-based degradation pathways, though this is less common under strictly acidic conditions.[6] For byproducts, consider the possibility of elimination reactions (forming 2-butene) or further reactions of your primary alcohol products, especially under harsh conditions (high acid concentration, high temperature).
Degradation Pathway Diagrams
The degradation of this compound under acidic conditions can be visualized through the following competing pathways.
Caption: SN1 degradation pathway of SBME under acidic conditions.
Caption: SN2 degradation pathway of SBME under acidic conditions.
Caption: E1 elimination side reaction from the SN1 intermediate.
Quantitative Data Summary
Specific kinetic data for this compound is not widely published. However, data from its structural isomer, methyl tert-butyl ether (MTBE), provides a useful analogue for understanding its behavior. The acid-catalyzed hydrolysis of MTBE is first-order with respect to both the ether and the hydronium ion concentration.[7]
| Parameter | Value | Conditions | Reference |
| Compound | Methyl tert-Butyl Ether (MTBE) | ||
| Reaction | Acid-Catalyzed Hydrolysis | ||
| Second-Order Rate Constant (k) | ~0.9 x 10-2 M-1 h-1 | 26 °C | [7] |
| Second-Order Rate Constant (k) | 4.61 x 10-2 M-1 h-1 | 37 °C | [7] |
| pH for Study | ≥ pH 1 | Moderately acidic | [7] |
Note: This data is for MTBE and should be used as an approximation for SBME. Reaction rates for SBME may differ due to steric and electronic effects.
Troubleshooting Guide for Degradation Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| 1. No/Slow Degradation | Insufficient Acid Strength/Concentration: The ether oxygen is not being protonated effectively. | Increase the acid concentration or switch to a stronger acid (e.g., from HCl to HBr). |
| Low Temperature: Reaction kinetics are too slow at the current temperature. | Increase the reaction temperature in controlled increments. Ethers often require heat for cleavage.[3] | |
| Incorrect Solvent: A non-polar aprotic solvent may hinder the formation of charged intermediates. | Ensure a polar, protic solvent (like water) is present if hydrolysis is the intended pathway.[4] | |
| 2. High Variability in Results | Inconsistent Temperature Control: Fluctuations in temperature will directly impact the reaction rate. | Use a temperature-controlled water bath or reaction block for precise temperature management. |
| Compound Instability/Purity: The starting material may contain inhibitors or have degraded prior to the experiment. | Verify the purity of your SBME using a suitable analytical method (e.g., GC-MS, NMR). Prepare fresh stock solutions for each experiment.[5] | |
| Inaccurate pH/Acid Measurement: Small errors in acid concentration can lead to large differences in rate. | Calibrate pH meters regularly. Prepare acid solutions carefully and standardize if necessary. | |
| 3. Unexpected Peaks in Analysis (e.g., HPLC/GC) | Side Reactions: Elimination (E1) reactions may be occurring, producing 2-butene. | Analyze the sample headspace by GC-MS to detect volatile byproducts like 2-butene. |
| Contaminated Reagents: Solvents or acids may be contaminated. | Run a blank analysis of all reagents. Use high-purity or HPLC-grade solvents.[8] | |
| Column Degradation (HPLC/GC): The analytical column may be contaminated or degraded, causing peak splitting or ghost peaks. | Flush the column according to the manufacturer's instructions or replace it if performance does not improve.[9] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of SBME Acid Hydrolysis
-
Reagent Preparation:
-
Prepare a stock solution of SBME in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 mM).
-
Prepare an aqueous solution of a strong acid (e.g., 1.0 M HCl or H2SO4).
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials (e.g., 40 mL VOA vials with septa), add the acidic solution.[7] Allow the vials to equilibrate to the desired reaction temperature (e.g., 35°C, 50°C, 65°C) in a shaking water bath.
-
To initiate the reaction, spike each vial with a small volume of the SBME stock solution to achieve the target final concentration (e.g., 1 mM).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial using a syringe.
-
-
Quenching and Analysis:
-
Immediately quench the reaction by diluting the aliquot into a vial containing a neutralizing solution (e.g., a buffer at pH 7 or a dilute base) and an internal standard.
-
Analyze the quenched samples by a suitable method, such as GC-MS or HPLC, to quantify the remaining concentration of SBME and the formation of sec-butanol.
-
-
Data Analysis:
-
Plot the natural logarithm of the SBME concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Protocol 2: Analytical Method - HPLC for Monitoring Reactants and Products
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Adjust the ratio as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare calibration curves for SBME and sec-butanol to accurately quantify their concentrations in the quenched samples.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing failed or inconsistent degradation experiments.
Caption: A logical workflow for troubleshooting SBME degradation experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Sec-butyl Methyl Ether (SBME) Production
Welcome to the technical support center for the production of sec-butyl methyl ether (SBME). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of SBME synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (SBME)?
A1: SBME can be synthesized via two main routes: the Williamson ether synthesis and the intermolecular dehydration of sec-butyl alcohol and methanol (B129727). For industrial-scale production, intermolecular dehydration is the more common and cost-effective method.[1]
Q2: Why is the intermolecular dehydration method preferred for large-scale production?
A2: The intermolecular dehydration of sec-butyl alcohol and methanol is often preferred for industrial applications because it is an efficient and cost-effective process.[1] A patented method using an N-methylimidazole p-toluene sulfonate ionic liquid as a catalyst highlights advantages such as high catalyst activity, ease of recycling, and simple operational processes.[2][3]
Q3: What are the typical reaction conditions for the industrial synthesis of SBME via intermolecular dehydration?
A3: A patented process suggests the following conditions using an N-methylimidazole p-toluene sulfonate ionic liquid catalyst:
-
Temperature: 20°C to 180°C
-
Reaction Time: 1 to 20 hours
-
Molar Ratio of Methanol to Sec-butyl Alcohol: 1:1 to 12:1
-
Volume Ratio of Sec-butyl Alcohol to Catalyst: 1:3 to 12:1[2][3]
Q4: Is the production process for SBME similar to that of its isomer, methyl tert-butyl ether (MTBE)?
A4: While SBME and MTBE are isomers, their primary industrial synthesis routes and reaction mechanisms differ. The conventional production method for MTBE, which often involves the reaction of isobutylene (B52900) with methanol, is not well-suited for producing SBME.[2] The synthesis of SBME from sec-butyl alcohol and methanol proceeds via a substitution reaction involving intermolecular dehydration.[2]
Q5: What are the main safety considerations when handling SBME?
A5: SBME is a flammable liquid and should be handled with care.[4][5] Key safety precautions include:
-
Handling in a well-ventilated area.
-
Keeping away from heat, sparks, open flames, and other ignition sources.
-
Using non-sparking tools and explosion-proof equipment.
-
Grounding and bonding containers during transfer to prevent static discharge.
-
Wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4][6]
-
Storing in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of SBME production.
| Problem | Potential Cause | Suggested Solution |
| Low SBME Yield | Catalyst Deactivation: The ionic liquid catalyst may be deactivated by impurities such as water or by complexation with methanol. | - Ensure anhydrous reaction conditions. - Purify reactants to remove water and other impurities. - Consider catalyst regeneration or replacement with a fresh batch.[7] |
| Unfavorable Reaction Equilibrium: Etherification reactions are often reversible, limiting the conversion to SBME.[8] | - Adjust the molar ratio of reactants. Using an excess of methanol can shift the equilibrium towards the product side.[2] - Consider removing water, a byproduct of the reaction, as it forms to drive the reaction forward. | |
| Suboptimal Reaction Temperature: The reaction rate and equilibrium are sensitive to temperature. | - Optimize the reaction temperature within the recommended range (20°C - 180°C).[2] Higher temperatures may increase the rate but can also favor side reactions. | |
| Presence of Impurities in the Final Product | Side Reactions: The dehydration of sec-butyl alcohol can lead to the formation of butene isomers. Side reactions between alcohols can also form other ethers. | - Optimize reaction conditions (temperature, catalyst concentration) to improve selectivity for SBME. - Employ efficient purification techniques such as fractional distillation to separate SBME from byproducts. |
| Incomplete Reactant Conversion: Unreacted sec-butyl alcohol and methanol remain in the product mixture. | - Increase reaction time or catalyst concentration to drive the reaction closer to completion. - Implement a multi-stage reaction setup. | |
| Azeotrope Formation: Ethers can form azeotropes with alcohols and water, making separation by simple distillation difficult. While specific data for SBME is limited, this is a common challenge with similar ethers like MTBE. | - Consider azeotropic or extractive distillation. For MTBE, adding water can help break the MTBE-methanol azeotrope during distillation. | |
| Process Instability at Scale | Poor Heat Management: Etherification reactions are exothermic, and poor heat dissipation at a larger scale can lead to hotspots, reducing selectivity and creating safety hazards.[1] | - Ensure the reactor is equipped with an adequate cooling system. - Monitor the internal temperature of the reactor closely. - Consider a fed-batch or continuous reaction setup to better control heat generation. |
| Inconsistent Mixing: Inadequate mixing in a larger reactor can lead to localized temperature and concentration gradients, affecting reaction rate and selectivity. | - Use an appropriately designed agitation system for the reactor size and geometry. - Perform mixing studies to ensure homogeneity. |
Data Presentation
Table 1: Reaction Conditions for SBME Synthesis via Intermolecular Dehydration
| Parameter | Range | Unit | Reference |
| Reaction Temperature | 20 - 180 | °C | [2][3] |
| Reaction Time | 1 - 20 | hours | [2][3] |
| Methanol to Sec-butyl Alcohol Molar Ratio | 1:1 - 12:1 | - | [2][3] |
| Sec-butyl Alcohol to Catalyst Volume Ratio | 1:3 - 12:1 | - | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intermolecular Dehydration
This protocol is based on the method described in patent CN102911019B.
Materials:
-
Sec-butyl alcohol
-
Methanol
-
N-methylimidazole p-toluene sulfonate ionic liquid (catalyst)
-
Autoclave or suitable reaction vessel with stirring and temperature control
Procedure:
-
Charge the autoclave with the desired amounts of N-methylimidazole p-toluene sulfonate ionic liquid, sec-butyl alcohol, and methanol according to the ratios specified in Table 1.
-
Seal the autoclave and ensure it is airtight.
-
While stirring, heat the reaction mixture to the desired temperature (between 20°C and 180°C).
-
Maintain the reaction at the set temperature for the specified duration (1 to 20 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be separated from the reaction mixture by fractional distillation. The ionic liquid catalyst can be recovered and potentially reused.[2][3][9]
Visualizations
References
- 1. askfilo.com [askfilo.com]
- 2. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. guidechem.com [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0590632A1 - Etherification process - Google Patents [patents.google.com]
- 9. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
Technical Support Center: Analysis of Trace Impurities in 2-Methoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect trace impurities in 2-methoxybutane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting trace impurities in 2-methoxybutane?
The most prevalent and effective method for the analysis of volatile organic compounds (VOCs) like 2-methoxybutane and its trace impurities is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1] This technique offers high separation efficiency and sensitive, specific detection, which is crucial for identifying and quantifying impurities at low concentrations.[1]
Q2: What are the likely impurities to be found in 2-methoxybutane?
While specific impurities depend on the manufacturing process, they typically arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Common synthesis routes for ethers like 2-methoxybutane involve the reaction of an alcohol (methanol) with an alkene (butenes) or another alcohol (2-butanol). Therefore, potential impurities could include:
-
Unreacted Starting Materials: Methanol, 1-butene, 2-butene, 2-butanol.
-
Isomers and Related Ethers: tert-Butyl methyl ether (MTBE), tert-amyl methyl ether (TAME).
-
Byproducts: Di-sec-butyl ether, dimethyl ether.
-
Degradation Products: Acetone, methyl ethyl ketone.
-
Solvent Residues: Solvents used during synthesis and purification.
Q3: What sample preparation is required for analyzing trace impurities in 2-methoxybutane by GC-MS?
For the analysis of trace volatile impurities, direct injection of a diluted sample is often sufficient. However, for very low-level impurities, a pre-concentration step such as headspace sampling or solid-phase microextraction (SPME) can be employed.[2][3] These techniques are particularly useful for isolating volatile analytes from a less volatile matrix.[2][3]
Q4: How can I quantify the identified impurities?
Quantification is typically achieved by creating a calibration curve using certified reference standards of the suspected impurities. An internal standard (a compound not present in the sample with similar chemical properties to the analytes) is often added to both the calibration standards and the sample to correct for variations in injection volume and instrument response. The concentration of the impurity in the sample is then determined by comparing its peak area to the calibration curve.
Troubleshooting Guides
This section provides solutions to common issues encountered during the GC-MS analysis of trace impurities in 2-methoxybutane.
Problem: No peaks are observed in the chromatogram.
-
Possible Cause: Instrument not powered on or not properly connected.
-
Solution: Check the power supply and all electrical and signal connections.
-
-
Possible Cause: Syringe issue (clogged or not installed correctly).
-
Solution: Replace the syringe and ensure it is correctly installed in the autosampler.
-
-
Possible Cause: No sample injected.
-
Solution: Verify the sample vial contains sufficient volume and the autosampler is functioning correctly.
-
-
Possible Cause: Burnt-out mass spectrometer filament.
-
Solution: Switch to the alternate filament or replace the filament.
-
Problem: Tailing peaks are observed for some or all analytes.
-
Possible Cause: Active sites in the GC inlet liner or on the column.
-
Solution: Clean or replace the inlet liner. Consider using a deactivated liner. Trim the first few centimeters of the analytical column.
-
-
Possible Cause: Column contamination.
-
Solution: Bake out the column at a high temperature (within the column's limits). If tailing persists, the column may need to be replaced.
-
-
Possible Cause: Incompatible stationary phase.
-
Solution: Ensure the GC column's stationary phase is appropriate for the polarity of the analytes. For ethers and potential alcohol or ketone impurities, a mid-polarity column is often suitable.
-
Problem: Poor peak resolution.
-
Possible Cause: Inappropriate GC oven temperature program.
-
Solution: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
-
-
Possible Cause: Carrier gas flow rate is too high or too low.
-
Solution: Optimize the carrier gas flow rate for the specific column dimensions.
-
-
Possible Cause: Column is overloaded.
-
Solution: Dilute the sample or increase the split ratio to reduce the amount of sample introduced onto the column.
-
Problem: High baseline noise.
-
Possible Cause: Contaminated carrier gas.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly.
-
-
Possible Cause: Column bleed.
-
Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.
-
-
Possible Cause: Contamination in the injector or detector.
-
Solution: Clean the injector port and the mass spectrometer ion source.
-
Quantitative Data Summary
The following table provides representative limits of detection (LOD) and limits of quantification (LOQ) for common impurities found in similar matrices, as determined by GC-MS. Actual limits may vary depending on the specific instrumentation and method parameters.
| Impurity | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Methanol | 0.211 µg/mL[4] | 0.44% v/v[4] |
| Ethanol | 0.158 µg/mL[4] | 0.57% v/v[4] |
| Isopropanol | 0.157 µg/mL[4] | - |
| Acetone | 0.157 µg/mL[4] | - |
| Benzene | - | - |
| Ethyl Acetate | - | - |
| 2-Butanol | - | - |
Experimental Protocols
Detailed Methodology: GC-MS Analysis of Trace Impurities in 2-Methoxybutane
This protocol describes a general method for the separation and identification of volatile impurities in a 2-methoxybutane sample. Optimization may be required based on the specific impurities of interest and the instrumentation used.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the 2-methoxybutane sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., deuterated toluene) to achieve a final concentration of approximately 10 µg/mL.
-
Dilute to the mark with a high-purity solvent such as hexane.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1. The split ratio can be adjusted to lower values for higher sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.
-
Quantify the identified impurities using the internal standard method and a multi-point calibration curve.
Visualizations
Caption: Workflow for the GC-MS analysis of trace impurities in 2-methoxybutane.
Caption: A decision tree for troubleshooting common GC-MS chromatography issues.
References
Technical Support Center: Resolving Azeotropic Mixtures Involving sec-Butyl Methyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving azeotropic mixtures involving sec-butyl methyl ether.
Disclaimer: Publicly available literature contains limited specific vapor-liquid equilibrium (VLE) and azeotropic data for this compound. The information provided herein is based on the behavior of its isomer, methyl tert-butyl ether (MTBE), and general principles of azeotropic separation of ether-alkanol or ether-water mixtures. It is strongly recommended to perform preliminary experiments to determine the exact azeotropic behavior of your specific mixture.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why is it a problem?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor that boils off has the same composition as the liquid. For example, a 95.6% ethanol (B145695) and 4.4% water mixture boils at a constant temperature of 78.2°C, preventing further purification by standard distillation.[1] This poses a significant challenge when high-purity this compound is required for a reaction or as a final product.
Q2: Does this compound form azeotropes?
While specific data is scarce, it is highly probable that this compound forms azeotropes with common laboratory solvents, particularly water and lower alcohols like methanol (B129727) and ethanol. Its isomer, methyl tert-butyl ether (MTBE), is known to form azeotropes with water and methanol. It is crucial to experimentally verify if your mixture forms an azeotrope.
Q3: What are the common methods to break an azeotrope involving an ether?
Common methods to resolve azeotropic mixtures include:
-
Azeotropic Distillation: An entrainer is added to the mixture to form a new, lower-boiling azeotrope with one or more of the original components. This new azeotrope is then distilled off.[2][3]
-
Extractive Distillation: A high-boiling solvent is introduced to the mixture, which alters the relative volatility of the original components without forming a new azeotrope, allowing for their separation by distillation.[4]
-
Pressure-Swing Distillation: The composition of an azeotrope can be dependent on pressure. By operating two distillation columns at different pressures, the azeotrope can be "broken".[1][4]
-
Molecular Sieves: For removing small amounts of water from an organic solvent, molecular sieves can be a very effective method.[5]
Troubleshooting Guides
Issue 1: Inability to Achieve Desired Purity with Simple Distillation
Symptoms:
-
The boiling point of the mixture remains constant during distillation.
-
The composition of the distillate is the same as the composition of the liquid in the distillation flask.
-
Further distillation does not increase the purity of the this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for constant boiling mixtures.
Issue 2: Poor Separation Efficiency During Azeotropic or Extractive Distillation
Symptoms:
-
The purity of the collected fractions is lower than expected.
-
The separation between the desired component and the azeotrope (or the other component) is not sharp.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Entrainer/Solvent Choice | The entrainer (for azeotropic distillation) or solvent (for extractive distillation) must effectively alter the relative volatility of the mixture. Review the literature for suitable agents for similar ether-alkanol or ether-water systems. If data is unavailable, screen potential candidates through small-scale experiments. |
| Insufficient Column Efficiency | The distillation column may not have enough theoretical plates for the separation. Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing) or a column with more trays. |
| Incorrect Reflux Ratio | A low reflux ratio can lead to poor separation. Increase the reflux ratio to improve separation, but be aware that this will also increase the distillation time. |
| Flooding or Weeping | Flooding occurs when excess vapor flow entrains liquid up the column, while weeping is when liquid leaks through the trays at low vapor flow.[2] Adjust the heating rate to ensure a steady boil-up rate that is appropriate for your column diameter and packing. |
| Improper Feed Location (for continuous systems) | In a continuous distillation setup, the feed should be introduced at a point in the column where the composition is similar to the feed composition. |
Data Presentation
Table 1: Azeotropic Data for Methyl tert-Butyl Ether (MTBE)
| Component 2 | Boiling Point of MTBE (°C) | Boiling Point of Component 2 (°C) | Azeotrope Boiling Point (°C) | Composition of MTBE in Azeotrope (wt%) |
| Water | 55.2 | 100.0 | 52.6 | 96.5 |
| Methanol | 55.2 | 64.7 | 51.3 | 68.6 |
Data sourced from publicly available information on MTBE azeotropes.
Experimental Protocols
Protocol 1: General Laboratory Procedure for Azeotropic Distillation
This protocol describes a general method for separating a this compound-water azeotrope using a suitable entrainer like cyclohexane (B81311).
Materials:
-
Azeotropic mixture of this compound and water
-
Entrainer (e.g., cyclohexane)
-
Distillation apparatus (round-bottom flask, distillation column, condenser, Dean-Stark trap, collection flask)
-
Heating mantle
-
Stirring bar or boiling chips
-
Analytical equipment for composition analysis (e.g., GC-MS)
Procedure:
-
Assemble the distillation apparatus with the Dean-Stark trap placed between the distillation column and the condenser.
-
Charge the round-bottom flask with the azeotropic mixture and the entrainer. The amount of entrainer should be sufficient to form a ternary azeotrope with all the water present.
-
Add a stirring bar or boiling chips to the flask to ensure smooth boiling.
-
Begin heating the mixture. The ternary azeotrope of this compound, water, and cyclohexane will begin to distill.
-
The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: an upper organic layer (cyclohexane and this compound) and a lower aqueous layer.
-
Set the stopcock on the Dean-Stark trap to allow the organic layer to be returned to the distillation column while the water is collected in the trap.
-
Continue the distillation until no more water collects in the trap.
-
Once all the water is removed, the temperature at the top of the column will rise. At this point, the distillation can be stopped, and the purified this compound will remain in the distillation flask.
-
Alternatively, the distillation can be continued to separate the this compound from the entrainer.
Experimental Workflow for Azeotropic Distillation:
Caption: General workflow for laboratory azeotropic distillation.
Protocol 2: General Laboratory Procedure for Extractive Distillation
This protocol outlines a general method for separating a this compound-alkanol azeotrope using a high-boiling solvent.
Materials:
-
Azeotropic mixture of this compound and an alkanol
-
High-boiling extractive solvent (e.g., a glycol or a high-boiling hydrocarbon)
-
Distillation apparatus (two distillation setups are typically required for a continuous process, but a batch process can be performed with one)
-
Heating mantle
-
Stirring bar or boiling chips
-
Analytical equipment for composition analysis (e.g., GC-MS)
Procedure (Batch Process):
-
Set up a fractional distillation apparatus.
-
Charge the round-bottom flask with the azeotropic mixture.
-
Introduce the extractive solvent into the column. In a laboratory batch setup, the solvent can be added directly to the distillation flask, although this is less efficient than a continuous process where the solvent is fed onto an upper plate of the column.
-
Begin heating the mixture. The extractive solvent will alter the relative volatility of the this compound and the alkanol.
-
The more volatile component (in the presence of the extractive solvent) will distill over and can be collected as the distillate.
-
The less volatile component will remain in the distillation flask with the high-boiling extractive solvent.
-
After the first component has been removed, the distillation is stopped.
-
The mixture remaining in the flask (the second component and the extractive solvent) can then be separated in a second distillation, taking advantage of the large difference in their boiling points.
Logical Relationship in Extractive Distillation:
Caption: Logical flow of an extractive distillation process.
References
stability testing of sec-butyl methyl ether under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of sec-butyl methyl ether under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific quantitative stability data for this compound is limited in published literature. Therefore, the following guidance is based on the general chemical properties of ethers, with relevant comparisons to its isomer, tert-butyl methyl ether (MTBE), where applicable. The primary stability concern for ethers is the formation of explosive peroxides upon storage and exposure to oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The main stability concern for this compound, as with most aliphatic ethers, is its propensity to form unstable and potentially explosive peroxide compounds upon exposure to atmospheric oxygen.[1][2] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, and the presence of contaminants.[1][2]
Q2: What are the typical degradation products of this compound?
A2: The primary degradation products are hydroperoxides and dialkyl peroxides formed at the carbon atom adjacent to the ether oxygen. For this compound, this would be 1-methoxybut-1-yl hydroperoxide. Secondary degradation products can arise from the decomposition of these peroxides, potentially leading to a variety of aldehydes, ketones, and alcohols.
Q3: How do storage conditions affect the stability of this compound?
A3: Storage conditions play a critical role in the stability of this compound. Exposure to light and air (oxygen) significantly accelerates peroxide formation.[1][3] It is recommended to store this compound in a cool, dark place in a tightly sealed, air-impermeable, light-resistant container.
Q4: Are there any inhibitors that can be added to improve the stability of this compound?
A4: Yes, inhibitors such as butylated hydroxytoluene (BHT) can be added to ethers to scavenge free radicals and slow the rate of peroxide formation.[3] If you are using purified (unstabilized) this compound, its shelf life is significantly reduced.
Q5: How can I test for the presence of peroxides in my this compound sample?
A5: Several qualitative and quantitative methods are available. A common qualitative test involves the use of potassium iodide (KI) in an acidic solution. The presence of peroxides will oxidize the iodide to iodine, resulting in a yellow to brown color.[4][5][6] For quantitative analysis, various spectrophotometric and chromatographic methods can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Peroxide contamination in the this compound solvent. Peroxides can initiate unwanted side reactions. | Test the solvent for peroxides before use. If peroxides are present, they must be removed. |
| Visible crystal formation or precipitate in the container, especially around the cap. | High concentration of peroxides. These crystals can be shock-sensitive and explosive. | DO NOT OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures. |
| Solvent appears discolored (yellowish). | This could indicate a high concentration of iodine formed from the reaction of peroxides with an iodide-based test strip or solution, or other degradation impurities. | Test for peroxides using a fresh potassium iodide solution. If the test is positive, treat the ether to remove peroxides or dispose of it according to safety guidelines. |
| Assay results show a decrease in the purity of this compound over time. | Gradual degradation of the ether, potentially through pathways other than peroxide formation, especially under stress conditions like high heat or extreme pH. | Review storage conditions. Consider performing a forced degradation study to identify other potential degradation pathways and products. |
Summary of Stability under Various Conditions
| Condition | Potential for Degradation | Primary Degradation Pathway | Key Considerations |
| Exposure to Air (Oxygen) | High | Autoxidation to form hydroperoxides and peroxides.[1][2] | Keep containers tightly sealed. Purge with an inert gas like nitrogen or argon for long-term storage. |
| Exposure to Light | Moderate to High | Photo-oxidation, which initiates and accelerates peroxide formation.[1][2] | Store in amber or opaque containers. Avoid exposure to direct sunlight or UV sources. |
| Elevated Temperature | Moderate | Can accelerate the rate of peroxide formation and decomposition.[7] | Store in a cool environment. Avoid heating samples that have not been tested for peroxides. |
| Acidic Conditions (e.g., strong acids) | Moderate | Acid-catalyzed hydrolysis to sec-butanol and methanol. | Buffer solutions if the ether is used as a solvent for reactions sensitive to alcohol impurities. |
| Basic Conditions (e.g., strong bases) | Low | Ethers are generally stable to bases. | Generally considered a stable condition. |
| Oxidizing Agents (e.g., H₂O₂) | High | Oxidation of the ether linkage. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides in this compound
Objective: To quickly screen for the presence of peroxides.
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% aqueous solution (freshly prepared)
-
Glacial acetic acid
-
Test tube with a stopper
Procedure:
-
Add 1 mL of the this compound sample to a clean test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid to acidify the mixture.
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to separate.
-
Interpretation of Results:
-
No color change: Peroxides are likely absent or below the detection limit.
-
Pale yellow color: Low concentration of peroxides present.
-
Brown color: High concentration of peroxides present.[6]
-
Protocol 2: Removal of Peroxides from this compound
Objective: To purify this compound containing low levels of peroxides.
Materials:
-
Peroxide-containing this compound
-
Activated alumina (B75360) column
-
Collection flask
Procedure:
-
Set up a chromatography column with activated alumina. The amount of alumina should be approximately 10-20% of the weight of the ether to be purified.
-
Carefully pass the this compound through the column.
-
Collect the purified ether in a clean, dry flask.
-
Retest the purified ether for the presence of peroxides to ensure the procedure was successful.
-
Note: This method also removes any added inhibitors like BHT. The purified ether should be used immediately or stored under an inert atmosphere for a very limited time.[1]
Visualizations
Caption: Autoxidation pathway of this compound to form hydroperoxides.
Caption: Recommended workflow for handling and testing this compound.
References
- 1. westernsydney.edu.au [westernsydney.edu.au]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
- 5. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 6. wikieducator.org [wikieducator.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Sec-Butyl Methyl Ether Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of residual solvents like sec-butyl methyl ether (SBME) is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of the two primary analytical techniques for SBME quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The information is supported by established experimental protocols and comparative performance data.
Comparison of Analytical Method Performance
The choice between GC-FID and GC-MS for the quantification of this compound often depends on the specific requirements of the analysis, including the need for structural confirmation, required sensitivity, sample complexity, and budget constraints.[1] Both are reliable and robust methods for this purpose.[1]
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good. Based on retention time. Potential for co-elution with compounds having similar boiling points and polarity. | Excellent. Provides mass spectral data for positive compound identification, offering a higher degree of confidence.[2] Can distinguish between co-eluting compounds if their mass spectra are different. |
| Linearity (r²) | Excellent. Typically ≥0.999.[1] | Excellent. Typically ≥0.99.[1][3] |
| Accuracy (% Recovery) | High. Generally within 90-110%.[4] | High. Generally within 87-116%.[5] |
| Precision (RSD) | High. Typically <15%.[4] | High. Typically <15%.[3] |
| Limit of Detection (LOD) | Good. Generally in the low mg/L (ppm) range. | Excellent. Can reach sub-µg/L (ppb) levels, especially in Selected Ion Monitoring (SIM) mode.[3][6] |
| Limit of Quantification (LOQ) | Good. Suitable for most routine quantification needs. | Excellent. Lower LOQs are achievable, making it ideal for trace-level analysis.[3][6] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Considered a very robust and reliable technique for routine analysis. | Generally robust, but can be more complex to operate and maintain than GC-FID. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below. These protocols are based on established methods for the analysis of volatile organic compounds and ethers.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the routine quantification of SBME in samples where the matrix is not overly complex and the identity of the analyte is well-established.
1. Sample Preparation:
-
Accurately weigh a sample containing SBME into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) and an internal standard (e.g., n-propanol).
-
Seal the vial and vortex to ensure complete dissolution.
2. GC-FID Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a wax-type column (e.g., SH-Rtx-Wax), is commonly used.[7] A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Headspace or direct injection. For headspace, the vial is incubated (e.g., at 80°C for 20 minutes) before a sample of the vapor is injected. For direct injection, a split/splitless inlet is used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.[1]
-
Data Acquisition: An electronic data acquisition system is used to integrate the peak areas.
3. Quantification:
-
A calibration curve is generated by analyzing a series of standards of known SBME concentrations.
-
The concentration of SBME in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method provides definitive identification of SBME and is highly sensitive, making it ideal for trace-level quantification and for samples with complex matrices.
1. Sample Preparation:
-
Sample preparation is similar to the GC-FID method, involving dissolution in a suitable solvent with an internal standard in a headspace vial.
2. GC-MS Conditions:
-
Column: A similar column to that used for GC-FID is appropriate (e.g., DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Headspace or direct injection with a split/splitless inlet.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: The same temperature program as for GC-FID can be used and optimized as needed.
-
Detector: Mass Spectrometer (MS).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode:
-
Full Scan: To identify unknown compounds and confirm the identity of SBME by comparing its mass spectrum to a reference library.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy by monitoring specific ions characteristic of SBME.
-
3. Quantification:
-
Quantification is performed using a calibration curve prepared with standards of known SBME concentrations. In SIM mode, the peak area of a specific ion is used for quantification, which provides greater selectivity and sensitivity.[1]
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: General workflow for SBME quantification by GC.
References
- 1. benchchem.com [benchchem.com]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sec-Butyl Methyl Ether (SBME) and MTBE as Fuel Additives
An objective guide for researchers and scientists on the performance, properties, and synthesis of sec-butyl methyl ether (SBME) and methyl tert-butyl ether (MTBE) as gasoline additives.
The quest for cleaner and more efficient fuels has led to extensive research into various fuel additives. Among these, oxygenates like ethers play a crucial role in enhancing octane (B31449) ratings and improving combustion, thereby reducing harmful emissions. Methyl tert-butyl ether (MTBE) has been a widely used octane enhancer, but its environmental persistence and contamination of groundwater have necessitated the exploration of alternatives.[1] This guide provides a detailed comparative analysis of this compound (SBME) and MTBE, focusing on their performance as fuel additives, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a fuel additive dictate its behavior in gasoline blends and its ultimate performance in an engine. The following table summarizes the key physicochemical properties of SBME and MTBE.
| Property | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) |
| Chemical Formula | C5H12O | C5H12O |
| Molecular Weight ( g/mol ) | 88.15 | 88.15 |
| Boiling Point (°C) | Not available in search results | 55.2[2] |
| Density (g/cm³) | Not available in search results | 0.7404[3] |
| Oxygen Content (wt%) | 18.2 | 18.2[4] |
| Research Octane Number (RON) | Not available in search results | ~110[4] |
| Motor Octane Number (MON) | Not available in search results | ~98[4] |
| Reid Vapor Pressure (RVP) | Not available in search results | High vapor pressure[2] |
| Water Solubility | Not available in search results | Sparingly soluble[3] |
Performance as a Fuel Additive
The efficacy of a fuel additive is determined by its impact on engine performance and exhaust emissions. While data on SBME is limited in the public domain, the known effects of MTBE provide a benchmark for comparison.
Octane Enhancement
Engine Performance and Emissions
The addition of oxygenates like MTBE to gasoline promotes more complete combustion, which can lead to a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions.[7] However, the impact on nitrogen oxide (NOx) emissions can vary. Some studies have reported an increase in NOx emissions with MTBE blends. Furthermore, the high volatility of MTBE can contribute to an increase in evaporative emissions (volatile organic compounds or VOCs).[8]
Synthesis of SBME and MTBE
The manufacturing processes for SBME and MTBE are a critical consideration for their large-scale production and economic viability.
This compound (SBME) Synthesis
SBME can be synthesized through the intermolecular dehydration of sec-butyl alcohol and methanol (B129727).[9][10][11] This reaction can be catalyzed by an ionic liquid, such as N-methylimidazole p-toluene sulfonate.[10][11] The process involves reacting methanol and sec-butyl alcohol at temperatures ranging from 20°C to 180°C for 1 to 20 hours.[10][11] Another method is the Williamson ether synthesis, which involves the reaction of sodium sec-butylate with a methylating agent like methyl iodide.[9][12]
Caption: Synthesis pathways for this compound (SBME).
Methyl Tert-Butyl Ether (MTBE) Synthesis
MTBE is commercially produced by the acid-catalyzed reaction of methanol and isobutylene.[3][7] This process is often carried out in a reactive distillation column, which combines reaction and separation in a single unit, improving efficiency and reducing costs.[13] The raw materials, methanol and isobutylene, are readily available from natural gas and petroleum refining processes.[3]
Caption: Industrial synthesis of methyl tert-butyl ether (MTBE).
Experimental Protocols
To ensure the reliability and reproducibility of fuel additive performance data, standardized experimental protocols are essential.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D2699 and ASTM D2700 test methods, respectively.[14][15] These tests measure the anti-knock characteristics of a fuel under different engine operating conditions.
Reid Vapor Pressure (RVP) Measurement
The Reid Vapor Pressure, a measure of fuel volatility, is determined using the ASTM D323 standard test method.[16][17][18] This method measures the vapor pressure of petroleum products at 37.8°C (100°F).
Engine Performance and Emissions Testing
Engine performance parameters (brake power, torque, fuel consumption) and exhaust emissions (CO, HC, NOx) are evaluated using a stationary engine test bed.[19][20][21] The engine is operated at various speeds and loads while being fueled with the test blends. Exhaust gas analysis is performed using a dedicated gas analyzer.
Caption: Workflow for comparative testing of fuel additives.
Conclusion
MTBE has a well-documented history as an effective octane-enhancing fuel additive that can reduce CO and HC emissions. However, its environmental persistence remains a significant concern. This compound emerges as a potential alternative with a similar chemical structure and expected performance benefits. While the synthesis routes for SBME are established, a comprehensive evaluation of its performance as a fuel additive, directly compared to MTBE under standardized testing conditions, is necessary. Further research focusing on the octane rating, engine performance, and detailed emission profiles of SBME-gasoline blends is crucial to fully assess its viability as a replacement for MTBE.
References
- 1. collections.evergreen.edu [collections.evergreen.edu]
- 2. Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline [article.sapub.org]
- 3. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. MTBE - A Versatile Chemical with Multiple Applications - Vinati Organics Limited. [vinatiorganics.com]
- 8. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 9. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 10. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 11. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 12. proprep.com [proprep.com]
- 13. researchgate.net [researchgate.net]
- 14. Octane Testing [intertek.com]
- 15. koehlerinstrument.com [koehlerinstrument.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D323 - eralytics [eralytics.com]
- 18. Reid Vapor Pressure Testing [intertek.com]
- 19. atlantis-press.com [atlantis-press.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Sec-Butyl Methyl Ether and Other Ether Solvents in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and safety. Ethereal solvents are workhorses in the laboratory, prized for their ability to solvate a wide range of organic compounds and stabilize reactive intermediates. This guide provides an objective comparison of sec-butyl methyl ether (SBME) with other commonly used ether solvents: tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and cyclopentyl methyl ether (CPME). The comparison focuses on their physical properties, performance in key organic reactions, and safety profiles, supported by available experimental data.
Physical and Chemical Properties: A Head-to-Head Comparison
The selection of an appropriate ether solvent often begins with an evaluation of its fundamental physical and chemical properties. These parameters dictate the feasible temperature range of a reaction, the solvent's interaction with reagents and solutes, and its ease of removal. A summary of key properties for SBME and its alternatives is presented below.
| Property | This compound (SBME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Methyl tert-Butyl Ether (MTBE) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 6795-87-5 | 109-99-9 | 96-47-9 | 1634-04-4 | 5614-37-9 |
| Molecular Formula | C₅H₁₂O | C₄H₈O | C₅H₁₀O | C₅H₁₂O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 88.15[1] | 72.11 | 86.13[2] | 88.15[3] | 100.16[4] |
| Boiling Point (°C) | 75[1][5] | 66 | 80.2[2] | 55.2 | 106[4][5] |
| Melting Point (°C) | -117 (estimate)[1] | -108.4 | -136[2][6] | -109[3] | -140[4][5] |
| Density (g/mL at 20°C) | 0.742 (at 25°C)[5] | 0.889 | 0.854[2] | 0.740 | 0.863[5] |
| Flash Point (°C) | -30[7] | -14.5 | -11[6] | -28 | -1[4] |
| Viscosity (cP at 25°C) | Data not readily available | 0.48 | 0.6 | 0.36 | 0.55 |
| Dielectric Constant (at 20°C) | Data not readily available | 7.6 | 6.2 | 4.5 | 4.7 |
| Solubility in Water ( g/100g ) | Miscible[1][5] | Miscible | 14 | 4.8 | 1.1[4] |
Performance in Key Organic Reactions
The efficacy of a solvent can vary significantly depending on the specific reaction. This section compares the performance of the selected ether solvents in three widely used transformations: Grignard reactions, Wittig reactions, and Suzuki-Miyaura cross-coupling. While specific experimental data for SBME in these reactions is limited in publicly available literature, its properties suggest it could be a viable alternative.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. The choice of ether solvent is crucial as it solvates the magnesium center, influencing the reactivity of the Grignard reagent.
Experimental Protocol: Grignard Reaction in Diethyl Ether (General Procedure)
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound. This can serve as a foundational method for adaptation to other ether solvents.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether
-
Carbonyl compound (e.g., benzophenone)
-
Aqueous HCl (for workup)
Procedure:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.
-
Add a small portion of a solution of the alkyl/aryl halide in anhydrous diethyl ether to the magnesium.
-
The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. An exothermic reaction should commence, evidenced by the boiling of the ether.
-
The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The solution of the carbonyl compound in anhydrous diethyl ether is then added dropwise to the Grignard reagent, usually at a reduced temperature (e.g., 0 °C).
-
After the addition, the reaction is stirred for a specified period.
-
The reaction is quenched by the slow addition of aqueous HCl.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The choice of solvent can influence the solubility of the phosphonium (B103445) salt and the reactivity of the resulting ylide.
Commonly, THF or diethyl ether are used as solvents for the Wittig reaction.[7] While there is no specific data on the use of SBME in Wittig reactions, its properties suggest it could be a suitable solvent, particularly for reactions requiring temperatures intermediate between those achievable with diethyl ether and THF.
Experimental Protocol: Wittig Reaction (General Procedure)
This protocol outlines the formation of a phosphorus ylide and its subsequent reaction with a carbonyl compound.
Materials:
-
Alkyl halide
-
Strong base (e.g., n-butyllithium)
-
Anhydrous ether solvent (e.g., THF)
-
Aldehyde or ketone
Procedure:
-
A solution of triphenylphosphine in the anhydrous ether is treated with an alkyl halide to form the corresponding phosphonium salt.
-
The phosphonium salt is suspended in the anhydrous ether and cooled (e.g., to 0 °C or -78 °C).
-
A strong base is added dropwise to generate the ylide, often indicated by a color change.
-
The solution of the aldehyde or ketone in the anhydrous ether is then added dropwise to the ylide solution.
-
The reaction is allowed to warm to room temperature and stirred for a specified time.
-
The reaction is quenched, and the product is isolated by extraction and purified by chromatography or crystallization to remove the triphenylphosphine oxide byproduct.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The solvent plays a crucial role in solubilizing the reagents and catalyst, and in influencing the reaction kinetics.
Ethereal solvents like THF and 1,4-dioxane (B91453) are commonly employed.[8] Greener alternatives such as 2-MeTHF and CPME have also been successfully used, sometimes offering advantages in terms of yield and ease of workup.[8] For instance, MTBE has been shown to be an effective solvent for tandem C-H borylation/Suzuki-Miyaura cross-coupling reactions.[8]
Experimental Protocol: Suzuki-Miyaura Coupling in Dioxane/Water (General Procedure)
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel are added the aryl halide, arylboronic acid, palladium catalyst, and base.
-
A mixture of 1,4-dioxane and water is added as the solvent.
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.[9]
Safety Profile: A Critical Consideration
Safety is paramount in the selection of a solvent. For ethers, the primary concern is the formation of explosive peroxides upon exposure to air and light.
-
Peroxide Formation: Ethers with α-hydrogens are susceptible to autoxidation, forming hydroperoxides that can be explosive, especially upon concentration. The rate of peroxide formation varies significantly among different ethers.
-
THF is notorious for its rapid peroxide formation.
-
2-MeTHF , while still a peroxide former, is reported to form peroxides at a slower rate than THF.[8]
-
MTBE and CPME are significantly less prone to peroxide formation due to their molecular structures, which hinder the initial hydrogen abstraction step.[4] This makes them safer alternatives for reactions requiring prolonged heating or for long-term storage.
-
-
Flammability: All the compared ethers are flammable liquids and should be handled with appropriate precautions, away from ignition sources. SBME has a very low flash point of -30 °C, indicating a high fire hazard.[7]
Experimental Protocol: Peroxide Test for Ethers
Regular testing for peroxides is a critical safety measure when working with peroxide-forming solvents.
Materials:
-
Potassium iodide (KI) solution (10%)
-
Starch solution (optional)
-
Test tube
Procedure:
-
To 1 mL of the ether solvent in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.
-
Shake the mixture.
-
The formation of a yellow to brown color indicates the presence of peroxides (iodide is oxidized to iodine).
-
The addition of a few drops of starch solution will result in a blue-black color if iodine is present, confirming the presence of peroxides.
Conclusion
This compound presents a profile as a potentially useful solvent in organic synthesis, with physical properties that place it between the highly volatile diethyl ether and the more commonly used THF. Its miscibility with water could be advantageous in certain applications but a drawback for extractive workups.
In comparison to SBME, the "greener" ether solvents 2-MeTHF and CPME offer significant advantages. 2-MeTHF, derived from renewable resources, provides a higher boiling point and better thermal stability than THF, often leading to improved reaction performance.[8] CPME stands out for its high boiling point, low water solubility, and exceptional resistance to peroxide formation, making it a robust and safe alternative for a wide range of organic reactions, including those involving organometallics and high temperatures.[4][5] MTBE also offers the benefit of low peroxide formation but has faced environmental concerns.
While direct comparative data for SBME in many key reactions is lacking, its properties suggest it could be a viable option in specific contexts. However, for researchers seeking safer, more sustainable, and high-performance alternatives to traditional ether solvents like THF, 2-MeTHF and particularly CPME currently offer a more compelling and well-documented choice. Further research into the reaction scope and performance of SBME is warranted to fully elucidate its potential as a modern organic solvent.
References
- 1. youtube.com [youtube.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Environmental Impact and Biodegradability of Sec-Butyl Methyl Ether and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond its chemical properties to encompass its environmental footprint. This guide provides a detailed comparison of the environmental impact and biodegradability of sec-butyl methyl ether (SBME) against common alternative ether solvents: methyl tert-butyl ether (MTBE), diethyl ether (DEE), tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). The information presented herein is collated from experimental data to facilitate informed and sustainable solvent choices.
Comparative Overview of Environmental Properties
The following tables summarize key environmental data for SBME and its alternatives. The data has been compiled from various sources, and efforts have been made to present comparable metrics, primarily focusing on ready biodegradability and acute aquatic toxicity.
Table 1: Biodegradability of Ether Solvents
| Solvent | Test Guideline | Result | Conclusion |
| This compound (SBME) | Modeling | Slow biodegradation potential[1] | Not readily biodegradable |
| Methyl tert-Butyl Ether (MTBE) | OECD 301D | 0% in 28 days[2] | Not readily biodegradable |
| Diethyl Ether (DEE) | Not Specified | Not readily biodegradable[1] | Not readily biodegradable |
| Tetrahydrofuran (THF) | Not Specified | Inherently biodegradable | Not readily biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Not Specified | Derived from renewable resources, touted as biodegradable | Data suggests biodegradability, but specific OECD 301 results are not readily available |
Table 2: Acute Aquatic Toxicity of Ether Solvents
| Solvent | Test Guideline | Species | Endpoint | Result (mg/L) |
| This compound (SBME) | OECD 203 (analog data) | Pimephales promelas (Fathead Minnow) | 96h LC50 | 309[3] |
| OECD 202 | Daphnia magna | 48h EC50 | >100 | |
| Methyl tert-Butyl Ether (MTBE) | OECD 203 | Pimephales promelas (Fathead Minnow) | 96h LC50 | 672[1] |
| OECD 202 | Daphnia magna | 48h EC50 | 542[1] | |
| Diethyl Ether (DEE) | Not Specified | Pimephales promelas (Fathead Minnow) | 96h LC50 | >100 |
| Not Specified | Daphnia magna | 48h EC50 | >100 | |
| Tetrahydrofuran (THF) | Not Specified | Pimephales promelas (Fathead Minnow) | 96h LC50 | 2160 |
| OECD 202 | Daphnia magna | 48h EC50 | >1000 | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Not Specified | Not Specified | Not Specified | Data not readily available for comparable species |
Experimental Protocols
Detailed methodologies for the key experimental tests cited are crucial for the interpretation and replication of the presented data. The following are summaries of the standard OECD guidelines for assessing ready biodegradability and acute aquatic toxicity.
OECD 301: Ready Biodegradability
This guideline outlines several methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The principle involves incubating the test substance with a microbial inoculum (like activated sludge) in a mineral medium under aerobic conditions in the dark or diffuse light for 28 days.[4] Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen consumption.
A substance is considered "readily biodegradable" if it meets the following pass levels within a 10-day window during the 28-day test period:[4]
-
≥ 70% removal of DOC.
-
≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production.[4]
OECD 301D: Closed Bottle Test
This specific method is suitable for volatile chemicals. A solution of the test substance in a mineral medium is inoculated with a relatively small number of microorganisms from a mixed population and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over the 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna. Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours.[5][6] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to determine the EC50, which is the concentration of the test substance that immobilizes 50% of the daphnids.[5]
The test is conducted in glass vessels under controlled temperature (20 ± 1 °C) and lighting conditions. Observations of immobilization are made at 24 and 48 hours. A control group without the test substance is run in parallel.
OECD 203: Fish, Acute Toxicity Test
This guideline describes a method to determine the acute lethal toxicity of a substance to fish. Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[7] Fish are exposed to the test substance, typically for 96 hours, in a series of concentrations.[7] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[7]
The test is performed in tanks with controlled water quality, temperature, and a defined light-dark cycle. A control group of fish is maintained under the same conditions without the test substance.
Conceptual Workflow for Environmental Impact Assessment
The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical solvent, integrating both biodegradability and ecotoxicity data.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. oecd.org [oecd.org]
- 5. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. oecd.org [oecd.org]
A Comparative Performance Evaluation of Ethereal Solvents in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the optimization of organic reactions, directly influencing reaction rates, yields, and overall process efficiency. Ethereal solvents are a cornerstone in the synthesis of pharmaceuticals and fine chemicals due to their ability to solvate a wide range of reagents and their relative inertness. This guide provides a comparative evaluation of sec-butyl methyl ether (SBME) and other commonly used ethereal solvents—tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and methyl tert-butyl ether (MTBE)—in three pivotal reaction types: Grignard reactions, Suzuki-Miyaura cross-coupling, and Williamson ether synthesis.
Physicochemical Properties of Ethereal Solvents
The physical properties of a solvent, such as its boiling point, melting point, and density, are crucial for reaction design and safety considerations. The following table summarizes key properties of SBME and its common alternatives.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| This compound (SBME) | 75 | -117 | 0.742 |
| Tetrahydrofuran (THF) | 66 | -108.4 | 0.889 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -136 | 0.854 |
| Cyclopentyl Methyl Ether (CPME) | 106 | <-140 | 0.860 |
| Methyl tert-Butyl Ether (MTBE) | 55.2 | -109 | 0.740 |
Performance in Grignard Reactions
Grignard reactions are fundamental for the formation of carbon-carbon bonds. The choice of ether is critical as it solvates the magnesium center, influencing the reagent's formation and reactivity.
Experimental Data
| Solvent | Substrate | Electrophile | Yield (%) | Reference |
| Diethyl Ether | Benzyl (B1604629) chloride | 2-Butanone | 94 | [1] |
| THF | Benzyl chloride | 2-Butanone | 27 | [1] |
| 2-MeTHF | Benzyl chloride | 2-Butanone | 90 | [1] |
| CPME | Benzyl chloride | 2-Butanone | 45 | [1] |
| Diethyl Ether | sec-Butyl bromide | Carbon dioxide | 66 | [2] |
Note: Data for this compound in comparable Grignard reactions was not found in the surveyed literature.
Discussion
The data indicates that for the Grignard reaction of benzyl chloride, diethyl ether and 2-MeTHF provide excellent yields, significantly outperforming THF, which is prone to side reactions such as Wurtz coupling.[1] CPME shows a moderate yield in this specific reaction. The choice of solvent can have a dramatic effect on the outcome of a Grignard reaction, with greener solvents like 2-MeTHF and CPME emerging as viable alternatives to traditional options like diethyl ether and THF.[1]
Experimental Protocol: General Procedure for Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous ether solvent of choice dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction begins, as evidenced by bubbling and a color change, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same anhydrous ether solvent dropwise from the dropping funnel with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., MTBE).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may be further purified by chromatography or distillation.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the synthesis of biaryls, a common motif in drug molecules. The solvent plays a crucial role in solubilizing the reagents and catalyst, and in influencing the reaction kinetics.
Experimental Data
| Solvent | Aryl Halide | Boronic Acid | Base | Catalyst/Ligand | Yield (%) | Reference |
| THF | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Pd(OAc)₂ / SPhos | 95 | [3] |
| 2-MeTHF | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Pd(OAc)₂ / SPhos | 92 | [3] |
| 1,4-Dioxane | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Pd(OAc)₂ / SPhos | 96 | [3] |
| Toluene/Water | 4-Iodoanisole | Phenylboronic Acid | K₂CO₃ | Pd(PPh₃)₄ | 99 | [3] |
Note: Specific comparative data for SBME, CPME, and MTBE in a standardized Suzuki-Miyaura reaction was not available in the reviewed literature.
Discussion
Traditional solvents like THF and 1,4-dioxane, as well as greener alternatives like 2-MeTHF, demonstrate high efficacy in Suzuki-Miyaura couplings, often providing excellent yields.[3] The choice of solvent can be influenced by the specific substrates and the desired reaction temperature, with higher-boiling ethers like 2-MeTHF and CPME offering advantages for less reactive aryl chlorides.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos, 1-5 mol%).
-
Add the chosen ether solvent (and water, if applicable).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate (B1210297) or MTBE).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance in Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a classic and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. The solvent must be able to dissolve the ionic alkoxide while being relatively non-reactive.
Experimental Data
| Solvent | Alcohol | Alkyl Halide | Base | Yield (%) | Reference |
| Acetonitrile | Phenol | Benzyl bromide | Cs₂CO₃ | High (not quantified) | [4] |
| THF | Unactivated Alcohol | Primary Alkyl Halide | NaH | High (not quantified) | [4] |
| DMF | 2-(hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | NaH | Good (not quantified) | [5] |
Note: Quantitative comparative data for different ether solvents in a standardized Williamson ether synthesis is limited. The reaction is known to proceed effectively in polar aprotic solvents like DMF and acetonitrile, as well as ethers like THF.[4][5] Data for SBME, 2-MeTHF, CPME, and MTBE was not found for a direct comparison.
Discussion
The Williamson ether synthesis is versatile in its solvent choice. While polar aprotic solvents are common, ethereal solvents like THF are also effective, particularly when using strong bases like sodium hydride to generate the alkoxide in situ.[4][6] The choice often depends on the solubility of the specific alkoxide and the required reaction temperature.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.0-1.2 equivalents) to the solution of the alkoxide.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or MTBE).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
Conclusion
The selection of an ethereal solvent is a critical decision in the development of robust and efficient synthetic methodologies. While this compound is a known solvent in organic synthesis, the lack of specific, comparative performance data in key reactions such as Grignard, Suzuki-Miyaura, and Williamson ether synthesis makes a direct, evidence-based recommendation challenging.
For the well-documented alternatives, 2-methyltetrahydrofuran and cyclopentyl methyl ether are emerging as strong "green" contenders to the traditional solvents, often providing comparable or superior yields with improved safety and environmental profiles.[1][3] Tetrahydrofuran remains a versatile solvent, though its performance can be substrate-dependent, particularly in Grignard reactions.[1] The data presented in this guide serves as a valuable resource for researchers and drug development professionals to make informed decisions on solvent selection, balancing reaction performance with safety and sustainability goals. Further experimental evaluation of this compound in these critical transformations is warranted to fully assess its potential as a modern process solvent.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Cost-Benefit Analysis of Sec-Butyl Methyl Ether in Industrial Processes
In the landscape of industrial solvents, the selection of an appropriate medium is paramount to ensuring process efficiency, cost-effectiveness, and environmental responsibility. This guide provides a comprehensive cost-benefit analysis of sec-butyl methyl ether (SBME) for researchers, scientists, and drug development professionals. Through a comparative lens, this document evaluates SBME against common alternative solvents, supported by physicochemical data, economic considerations, and detailed experimental protocols.
Introduction to this compound (SBME)
This compound (2-methoxybutane) is an ether-based solvent with the chemical formula C5H12O.[1][2] It is a colorless liquid utilized in various industrial applications, including as a solvent in organic synthesis and as a gasoline additive.[1][2] Its molecular structure, featuring a methyl group and a secondary butyl group attached to an oxygen atom, imparts specific solubility and volatility characteristics.[1] The synthesis of SBME can be achieved through methods such as the intermolecular dehydration of sec-butyl alcohol and methanol.[3]
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical properties. Table 1 provides a comparative summary of the key physicochemical properties of SBME and a selection of common industrial solvents.
Table 1: Physicochemical Properties of SBME and Alternative Solvents
| Property | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) | Toluene | Ethyl Acetate | Dichloromethane |
| CAS Number | 6795-87-5[1][2] | 1634-04-4[4] | 108-88-3 | 141-78-6 | 75-09-2 |
| Molecular Formula | C5H12O[1][2] | C5H12O[4] | C7H8 | C4H8O2 | CH2Cl2 |
| Molecular Weight ( g/mol ) | 88.15[1][2] | 88.15[4] | 92.14 | 88.11 | 84.93 |
| Boiling Point (°C) | 57[2] | 55.2[5] | 110.6[6] | 77.1[6] | 39.7[6] |
| Density (g/mL at 20-25°C) | 0.742[1][2] | 0.74[5] | 0.867 | 0.902 | 1.325 |
| Flash Point (°C) | -22[2] | -33[5] | 4 | -4 | N/A |
| Vapor Pressure (mmHg at 20°C) | ~175 (estimated) | 205 | 22 | 73 | 349 |
| Water Solubility | Miscible[2] | 42 g/L | 0.52 g/L | 83 g/L | 13 g/L |
| Polarity Index | ~2.9 (estimated) | 2.5 | 2.4[6] | 4.4[6] | 3.1[6] |
Note: Some data for SBME are estimated based on available information and comparison with isomers.
Cost-Benefit Analysis
A holistic evaluation of a solvent's utility extends beyond its physical properties to include economic, performance, safety, and environmental factors.
Economic Factors
The economic viability of a solvent is a critical consideration in industrial applications. This includes not only the purchase price but also costs associated with handling, storage, and disposal.
Table 2: Comparative Economic Factors
| Factor | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) | Toluene | Ethyl Acetate | Dichloromethane |
| Indicative Price | $103.50 / 10g[2] | $964.88 / 55-gallon drum[7] | Variable, commodity pricing | Variable, commodity pricing | Variable, commodity pricing |
| Production Cost | Can be produced via intermolecular dehydration of sec-butanol and methanol; potentially high energy consumption due to separation processes.[3][8] | Established industrial production from isobutylene (B52900) and methanol.[9] | Extracted from petroleum. | Catalytic esterification of ethanol (B145695) and acetic acid. | Methane or methyl chloride chlorination. |
| Recycling/Disposal | Requires adherence to flammable liquid disposal protocols. | Similar to SBME, with additional considerations due to groundwater contamination potential. | Regulated as a hazardous waste. | Can be recycled through distillation. | Regulated as a hazardous waste. |
Note: Prices are for comparison purposes and can vary significantly based on purity, volume, and supplier.
The production of SBME via dehydration of alcohols is a known method, though processes involving n-butene can have high energy costs due to low conversion rates and the need for separation and recycling.[3][8]
Performance in Industrial Applications
While specific quantitative performance data for SBME in various industrial processes is not widely published in comparative studies, its utility as a solvent in organic synthesis is noted.[1][2] Its miscibility with water, alcohol, ether, and acetone (B3395972) suggests its potential in a range of applications.[2]
Safety and Environmental Impact
Safety and environmental considerations are increasingly driving solvent selection in industrial processes.
Table 3: Comparative Safety and Environmental Data
| Parameter | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) | Toluene | Ethyl Acetate | Dichloromethane |
| Toxicity (General) | Toxicity data is limited. Isomeric comparison suggests potential for adverse health effects. | Known to be toxic and a groundwater contaminant.[10] | Known neurotoxin and respiratory irritant. | Relatively low toxicity among organic solvents. | Carcinogen, toxic.[11] |
| LC50 (Lethal Concentration, 50%) | 141 g/m³ (mouse, 15 min)[3] | 669.94 g/m³ (mouse)[3] | 400 ppm (rat, 24h) | 200 g/m³ (rat, 1h) | 144 mg/L (fish, 96h) |
| Flammability | Highly flammable.[4] | Highly flammable.[4] | Highly flammable. | Highly flammable. | Non-flammable. |
| Environmental Fate | Information not widely available. | Persistent in groundwater. | Biodegradable, but volatile organic compound (VOC) emitter. | Readily biodegradable. | Persistent and a suspected carcinogen. |
A notable point is the comparative toxicity between SBME and its isomer, MTBE. The lethal concentration for mice is significantly lower for SBME (141 g/m³) than for MTBE (669.94 g/m³), indicating higher acute toxicity for SBME.[3]
Experimental Protocols
To facilitate objective comparison, detailed experimental protocols for key performance indicators are provided below.
Protocol for Determining Solubility of a Solid Compound
Objective: To determine the solubility of a solid organic compound in SBME and other solvents.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Graduated pipettes
-
Solid compound to be tested
-
This compound (SBME)
-
Alternative solvents (e.g., MTBE, Toluene, Ethyl Acetate, Dichloromethane)
Procedure:
-
Weigh 100 mg of the solid compound and place it into a clean, dry test tube.
-
Add 1.0 mL of the solvent to be tested (e.g., SBME) to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, it is considered "soluble" at 100 mg/mL.
-
If the solid has not completely dissolved, add an additional 1.0 mL of the solvent and vortex for another minute. Repeat this step until the solid dissolves or a total of 10 mL of solvent has been added.
-
Record the volume of solvent required to dissolve the solid. If the solid does not dissolve in 10 mL, it is considered "sparingly soluble" or "insoluble."
-
Repeat the procedure for each alternative solvent to be tested.
Protocol for Determining Liquid-Liquid Extraction Efficiency
Objective: To determine the efficiency of SBME and other solvents in extracting a target compound from an aqueous solution.
Materials:
-
Separatory funnels (125 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Analytical balance
-
Rotary evaporator
-
Aqueous solution of a known concentration of the target compound
-
This compound (SBME)
-
Alternative extraction solvents
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a standard curve for the target compound using the chosen analytical instrument.
-
Place 50 mL of the aqueous solution containing the target compound into a 125 mL separatory funnel.
-
Add 25 mL of the extraction solvent (e.g., SBME) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[12]
-
Allow the layers to separate completely.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.
-
Carefully decant or filter the dried organic extract into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Weigh the round-bottom flask containing the extracted compound.
-
Calculate the mass of the extracted compound.
-
Determine the concentration of any remaining target compound in the aqueous layer using the analytical instrument.
-
Calculate the extraction efficiency as the percentage of the target compound recovered in the organic phase relative to the initial amount in the aqueous phase.[13]
-
Repeat the experiment with each alternative solvent.
Visualizing Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The selection of an industrial solvent is a multifaceted decision that requires a thorough evaluation of economic, performance, safety, and environmental factors. This compound presents itself as a viable solvent for organic synthesis with useful miscibility properties. However, its cost, limited comparative performance data, and potential for higher acute toxicity compared to its isomer MTBE are important considerations. This guide provides a framework and detailed protocols for researchers and professionals to conduct their own specific cost-benefit analysis, enabling an informed and responsible choice of solvent for their industrial processes. Further research into the specific performance of SBME in various applications would be beneficial for a more comprehensive understanding of its potential.
References
- 1. chembk.com [chembk.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 4. Methyl tert-Butyl Ether ( MTBE ) Solvent - 500ml - SYNTHETIKA [synthetikaeu.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. Solvent Physical Properties [people.chem.umass.edu]
- 7. chemcentral.com [chemcentral.com]
- 8. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 9. Methyl Tert Butyl Ether (MTBE) Manufacturer, Methyl Tert Butyl Ether (MTBE) at Best Price in Ankleshwar [acquirechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mhssn.igc.org [mhssn.igc.org]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Study: Sec-Butyl Methyl Ether (SBME) vs. Tert-Amyl Methyl Ether (TAME)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of sec-butyl methyl ether (SBME) and tert-amyl methyl ether (TAME), two ethers with applications as solvents and potential fuel additives. This document outlines their physicochemical properties, synthesis methodologies, and performance characteristics, supported by available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of SBME and TAME is presented in Table 1. These properties are crucial in determining their suitability for various applications, including their behavior as solvents and their potential performance as fuel components.
Table 1: Physicochemical Properties of SBME and TAME
| Property | This compound (SBME) | Tert-Amyl Methyl Ether (TAME) |
| Molecular Formula | C₅H₁₂O | C₆H₁₄O |
| Molecular Weight | 88.15 g/mol | 102.17 g/mol |
| CAS Number | 6795-87-5 | 994-05-8 |
| Appearance | Clear, colorless liquid | Colorless liquid[1] |
| Odor | Characteristic ether-like | Ethereous[1] |
| Boiling Point | 57 - 75 °C[2] | 85-86 °C |
| Melting Point | -117.26 °C (estimate) | -80 °C[3] |
| Density | 0.742 g/mL at 25 °C[2] | 0.76-0.78 g/mL at 25 °C |
| Refractive Index | n20/D 1.372[2] | n20/D 1.389 |
| Solubility in Water | Miscible | 10.71 g/L at 20 °C[3] |
Performance as Fuel Additives
Both SBME and TAME have been investigated as potential octane (B31449) boosters in gasoline. The octane number is a key measure of a fuel's ability to resist knocking in an internal combustion engine. It is determined by two standard tests: the Research Octane Number (RON) and the Motor Octane Number (MON).
Table 2: Fuel Properties of SBME and TAME
| Property | This compound (SBME) | Tert-Amyl Methyl Ether (TAME) |
| Research Octane Number (RON) | Data not available in searched literature | ~111-112[1] |
| Motor Octane Number (MON) | Data not available in searched literature | ~98[3] |
| Blending Octane Value | Mentioned as a gasoline octane rating improver | High octane mixing number[1] |
Synthesis Methodologies
The primary synthesis routes for SBME and TAME differ based on their molecular structures.
Synthesis of this compound (SBME)
The synthesis of SBME can be achieved through the intermolecular dehydration of sec-butyl alcohol and methanol (B129727). A detailed experimental protocol is described in Chinese patent CN102911019B.
Experimental Protocol: Intermolecular Dehydration for SBME Synthesis
-
Reactants: Sec-butyl alcohol and methanol.
-
Catalyst: N-methylimidazole p-toluene sulfonate ionic liquid.
-
Reaction Temperature: 20 °C to 180 °C.
-
Reaction Time: 1 to 20 hours.
-
Molar Ratio: Methanol to sec-butyl alcohol ratio of 1:1 to 12:1.
-
Catalyst Loading: Volume ratio of sec-butyl alcohol to catalyst of 1:3 to 12:1.
The process involves reacting the alcohols in the presence of the ionic liquid catalyst under the specified conditions to yield SBME.
Synthesis of Tert-Amyl Methyl Ether (TAME)
TAME is typically produced through the etherification of isoamylenes (such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene) with methanol over an acidic catalyst.
Experimental Protocol: Etherification for TAME Synthesis
-
Reactants: Isoamylene-containing hydrocarbon stream (e.g., C5 fraction from a petroleum refinery) and methanol.
-
Catalyst: Acidic ion-exchange resin.
-
Process: The reaction is often carried out in a fixed-bed reactor followed by a catalytic distillation column to achieve high conversion of isoamylenes to TAME.
Environmental and Toxicological Profile
Preliminary information suggests that SBME may have a more favorable toxicological profile compared to methyl tert-butyl ether (MTBE), a related and more controversial fuel additive.[4] The patent literature suggests that the toxicity of SBME is "far smaller" than MTBE.[4] For TAME, studies have been conducted on its inhalation toxicity in rats, and it is known to be biodegradable.
Comparative Analysis and Discussion
Based on the available data, TAME is a more established and better-characterized compound, particularly in its application as a fuel additive. Its high octane numbers and known production processes make it a viable option for improving gasoline quality.
The potential of SBME as a fuel additive is noted in the patent literature, which also suggests a favorable toxicity profile. However, the lack of publicly available experimental data on its octane rating (RON and MON) makes a direct performance comparison with TAME challenging. Further research and publication of experimental results are needed to fully assess the capabilities of SBME as a gasoline additive.
As solvents, both ethers exhibit properties suitable for various organic reactions. The choice between SBME and TAME in a laboratory or industrial setting would depend on specific requirements such as boiling point, solubility parameters, and cost.
Experimental Protocols for Performance Evaluation
To conduct a direct comparative study of SBME and TAME as fuel additives, the following standard experimental protocols for determining octane numbers should be followed.
Determination of Research Octane Number (RON)
The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine according to the ASTM D2699 standard test method.[3][5]
-
Apparatus: A CFR engine with a variable compression ratio.
-
Principle: The knocking characteristic of the test fuel (gasoline blended with SBME or TAME) is compared with that of primary reference fuels (blends of isooctane (B107328) and n-heptane) with known octane numbers.
-
Procedure: The engine is operated at a constant speed of 600 rpm under controlled conditions. The compression ratio is adjusted until a standard level of knock intensity is achieved for the test fuel. The octane number of the reference fuel that produces the same knock intensity under the same conditions is assigned as the RON of the test fuel.
Determination of Motor Octane Number (MON)
The Motor Octane Number is determined using a similar CFR engine setup but under more severe operating conditions, as specified in the ASTM D2700 standard test method.[1][5]
-
Apparatus: A CFR engine with a variable compression ratio.
-
Principle: Similar to the RON test, the knocking characteristic of the test fuel is compared to that of primary reference fuels.
-
Procedure: The engine is operated at a higher speed of 900 rpm, and the fuel-air mixture is preheated to a higher temperature. The compression ratio is adjusted to achieve a standard knock intensity. The MON of the test fuel corresponds to the octane number of the matching primary reference fuel.
Visualizations
Diagram 1: Synthesis Pathways
Caption: Synthesis pathways for SBME and TAME.
Diagram 2: Experimental Workflow for Octane Number Determination
Caption: Workflow for RON and MON determination.
References
A Comparative Guide to Purity Validation of sec-Butyl Methyl Ether: qNMR vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical cornerstone of reliable and reproducible results. Sec-butyl methyl ether, a key solvent and potential reagent, is no exception. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of this compound, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate analytical method.
Quantitative Comparison of Analytical Methods
The following table summarizes the key performance metrics for the purity analysis of an ether using ¹H qNMR and GC-FID. This data, based on the analysis of a representative ether, highlights the relative strengths of each technique.
| Feature | ¹H qNMR (Quantitative Nuclear Magnetic Resonance) | GC-FID (Gas Chromatography-Flame Ionization Detection) |
| Principle | Signal intensity is directly proportional to the number of protons. | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. |
| Purity (%) | ≥ 99.0% | ≥ 99.5% |
| Precision (RSD) | Typically < 1% | Typically < 2% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.5% | ~0.05% |
| Quantification | Absolute quantification using a certified internal standard. Does not require a this compound reference standard. | Relative or external standard quantification requiring a certified reference standard of this compound. |
| Selectivity | High, based on distinct chemical shifts of protons in the molecule. | High, based on chromatographic separation. |
| Analysis Time (per sample) | ~10-15 minutes | ~30-45 minutes |
¹H NMR Signal Assignments for this compound
Accurate qNMR analysis relies on the selection of well-resolved signals corresponding to the analyte. The expected ¹H NMR chemical shifts and multiplicities for this compound in CDCl₃ are detailed below.
| Assignment | Chemical Shift (ppm, estimated) | Multiplicity | Integration |
| -O-CH (CH₃)CH₂CH₃ | 3.4 - 3.6 | Sextet | 1H |
| -O-CH₃ | 3.2 - 3.4 | Singlet | 3H |
| -OCH(CH₃)CH₂ CH₃ | 1.4 - 1.6 | Multiplet | 2H |
| -OCH(CH₃ )CH₂CH₃ | 1.1 - 1.3 | Doublet | 3H |
| -OCH(CH₃)CH₂CH₃ | 0.8 - 1.0 | Triplet | 3H |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol details the determination of this compound purity using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable, high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The chosen internal standard should have signals that do not overlap with the analyte signals.[1][2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and the internal standard are fully soluble.[1]
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 seconds) to ensure full signal relaxation.[2]
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of >250:1 for the signals of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy (B1213986) singlet at ~3.3 ppm) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%, w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a typical GC-FID method for purity analysis.
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards by diluting a certified reference standard of this compound.
-
Prepare the sample for analysis by diluting it in the same solvent to a concentration within the calibration range.
2. GC-FID instrument Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure separation of all components.
-
Carrier Gas: Helium or Hydrogen.
3. Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity based on the known concentration of the prepared sample solution.
Visualizing the qNMR Workflow
The following diagram illustrates the logical flow of the qNMR purity validation process.
References
assessing the advantages of sec-butyl methyl ether over diethyl ether as a solvent
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of sec-butyl methyl ether (SBME) as a viable alternative to the conventional solvent, diethyl ether (DEE), supported by physicochemical data and experimental considerations.
In the landscape of chemical solvents, the choice of an appropriate ether is critical for the success of many synthetic and extractive processes. Diethyl ether (DEE) has long been a staple in laboratories due to its excellent solvating properties and volatility. However, its significant drawbacks, including high flammability and a propensity to form explosive peroxides, have driven the search for safer and more efficient alternatives. This compound (SBME) has emerged as a promising candidate, offering a unique combination of properties that warrant a detailed comparison. This guide provides a comprehensive assessment of the advantages of SBME over DEE, presenting key data in a clear, comparative format to aid researchers in making informed solvent selections.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. A summary of the key physicochemical properties of SBME and DEE is presented below.
| Property | This compound (SBME) | Diethyl Ether (DEE) | Advantage of SBME |
| Molecular Formula | C₅H₁₂O | C₄H₁₀O | - |
| Molecular Weight | 88.15 g/mol | 74.12 g/mol | - |
| Boiling Point | 57-75 °C[1][2][3] | 34.6 °C[4][5] | Higher boiling point allows for reactions at elevated temperatures with less solvent loss and easier handling. |
| Density | 0.742 g/mL at 25 °C[1][2] | 0.7134 g/cm³[4] | Higher density can be advantageous in certain extraction protocols. |
| Flash Point | -22 °C to -30 °C[1][3] | -40 °C to -49 °F (-40 °C to -45 °C)[3][6] | Higher flash point indicates lower flammability, enhancing laboratory safety. |
| Melting Point | -117.26 °C[1] | -116.3 °C[4] | Similar melting points, suitable for low-temperature applications. |
| Solubility in Water | Miscible[1][7] | 6.05 g/100 mL[4] | Higher water miscibility can be beneficial for certain workups but may be a disadvantage in extractions requiring distinct phase separation. |
| Autoignition Temperature | Not readily available | 160 °C[4] | Data for SBME is not widely reported, but ethers generally have low autoignition temperatures. |
Performance in Key Applications: Grignard Reactions and Extractions
The utility of a solvent is best demonstrated through its performance in common chemical transformations and separation techniques.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation and are highly sensitive to the choice of solvent. The ether solvent plays a crucial role in stabilizing the Grignard reagent. While DEE is a traditional solvent for these reactions, its low boiling point can be a limitation. The higher boiling point of SBME offers the potential for conducting Grignard reactions at higher temperatures, which can be beneficial for less reactive substrates. However, the steric bulk of the sec-butyl group in SBME might influence the rate and yield of the reaction compared to the less hindered ethyl groups in DEE. Direct comparative studies on the yield of Grignard reactions in SBME versus DEE are not extensively documented in readily available literature. However, studies on other ethers, such as di-n-butyl ether, have shown that higher boiling point ethers can be used effectively, sometimes simplifying the procedure.[8]
Liquid-Liquid Extractions
In liquid-liquid extractions, the solvent's ability to dissolve the target compound while being immiscible with the other phase is paramount. DEE is widely used for extractions from aqueous solutions due to its low polarity and volatility, which facilitates easy removal.[9] The higher miscibility of SBME with water compared to DEE could be a disadvantage in applications requiring clear phase separation. However, for extractions where some degree of water miscibility is tolerable or even beneficial, SBME could be a suitable alternative. The choice between SBME and DEE for a specific extraction will depend on the polarity of the analyte and the desired separation characteristics.
Safety Profile: A Critical Advantage for SBME
A significant driver for seeking alternatives to DEE is its hazardous nature.
Peroxide Formation
Ethers are notorious for their tendency to form explosive peroxides upon exposure to air and light.[10][11] DEE is particularly prone to this, requiring careful handling, storage, and regular testing for peroxides. The branched structure of SBME, similar to methyl tert-butyl ether (MTBE), is suggested to be less susceptible to peroxide formation due to steric hindrance around the ether oxygen. This reduced tendency for peroxide formation is a major safety advantage of SBME, potentially leading to a longer shelf life and reduced risk in the laboratory.
Caption: General pathway for peroxide formation in ethers.
Environmental Impact
The environmental fate of solvents is an increasingly important consideration. Diethyl ether is known to be volatile and contributes to the formation of ground-level ozone as a volatile organic compound (VOC).[4] Information on the specific environmental fate of SBME is less readily available, but as a volatile organic compound, it would likely be subject to similar regulations. The "greenness" of a solvent is a complex assessment that includes factors like its source, biodegradability, and toxicity. While ethers are generally not considered "green" solvents, the reduced hazards associated with SBME could be a factor in a broader environmental and safety assessment.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of solvents. Below are general protocols for a Grignard reaction and a liquid-liquid extraction, which can be adapted to compare SBME and DEE.
Protocol 1: Preparation of a Grignard Reagent
Objective: To compare the efficiency of SBME and DEE in the formation of a Grignard reagent.
Materials:
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous this compound or anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Set up the flame-dried glassware under a nitrogen atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Prepare a solution of the halide in the chosen anhydrous ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by bubbling and the disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
The yield of the Grignard reagent can be determined by titration or by reacting it with a known amount of a ketone and quantifying the product.
Caption: Workflow for Grignard reagent preparation.
Protocol 2: Liquid-Liquid Extraction
Objective: To compare the extraction efficiency of SBME and DEE for a specific analyte from an aqueous solution.
Materials:
-
Aqueous solution containing the analyte of interest
-
This compound or diethyl ether
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Pour the aqueous solution into the separatory funnel.
-
Add the chosen ether solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer into a beaker.
-
Pour the upper (ether) layer out through the top of the funnel into a separate flask.
-
Repeat the extraction of the aqueous layer with fresh ether to maximize recovery.
-
Combine the ether extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by evaporation to isolate the analyte.
-
The efficiency of the extraction can be determined by quantifying the amount of analyte recovered.
Conclusion
This compound presents several compelling advantages over diethyl ether as a solvent, primarily in terms of safety and handling. Its higher boiling point and flash point make it a less flammable and more manageable solvent for a variety of laboratory procedures. The reduced tendency to form explosive peroxides is a significant safety enhancement. While its higher water miscibility may be a limitation for certain applications, its overall profile suggests that SBME is a strong candidate to replace DEE in many contexts, contributing to a safer and potentially more efficient laboratory environment. Further direct comparative studies are warranted to fully elucidate its performance characteristics across a broader range of chemical reactions and processes.
References
- 1. Khan Academy [khanacademy.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 6795-87-5 | Benchchem [benchchem.com]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Industrial production of diethyl ether | PPTX [slideshare.net]
- 8. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Diethyl ether - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Sec-Butyl Methyl Ether: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including sec-butyl methyl ether. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, aligning with regulatory requirements and best practices in laboratory safety.
This compound is classified as a highly flammable liquid and requires careful handling to prevent fire, explosion, and environmental contamination.[1][2] Adherence to the following procedures is critical for the safe operation of your laboratory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames.[1][2][3]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
All waste containing this compound must be treated as hazardous waste.[4] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8][9]
-
This compound is characterized by its ignitability, with a flash point of -30°C.[1][2][10]
-
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.[6][12] The container must be in good condition and have a secure closure.[6]
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable Liquid").[5][12] The label should also include the accumulation start date.
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][12]
-
The SAA must be under the control of laboratory personnel.[6]
-
Keep the waste container closed at all times, except when adding waste.[4][5][12]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[4][5][12]
-
-
Requesting Waste Pickup:
-
Once the container is full or you have reached the accumulation limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5]
-
Complete and submit the necessary hazardous waste disposal forms as required by your institution.[5]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | -30 °C / -22 °F | [1][2] |
| Boiling Point | 57 °C / 134.6 °F | |
| Specific Gravity | 0.742 g/cm³ | [1] |
| SAA Volume Limit | 55 gallons (hazardous waste) | [4][5][12] |
| SAA Volume Limit | 1 quart (acutely toxic waste) | [4][5][12] |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, follow this procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated to dissipate flammable vapors.[3]
-
Control Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or a commercial sorbent to contain the spill.[3][13]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. rathburn.co.uk [rathburn.co.uk]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. gjchemical.com [gjchemical.com]
Essential Safety and Operational Guide for Sec-Butyl Methyl Ether
This document provides immediate and essential safety and logistical information for the handling and disposal of sec-butyl methyl ether. All personnel must review and understand this information before working with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin irritation.[1][2] Inhalation of high concentrations of its vapor may lead to symptoms such as headache, dizziness, fatigue, nausea, and vomiting.[3]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Exposure Type | Required PPE | Notes |
| Eye/Face | Safety goggles with side protection or a face shield | Always wear when handling the chemical to protect against splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | Immediately remove and launder contaminated clothing before reuse.[2][4] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respiratory protective device. | A self-contained breathing apparatus may be necessary for intensive or prolonged exposure.[5] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ignition Sources: This chemical is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[3][5][6][7] Smoking is strictly prohibited in areas where it is handled or stored.[3][5][6][7]
-
Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[3][5][6][7]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[3][5][6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][7]
Emergency and First Aid Measures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[3][5][6] Rinse the affected skin area with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult or stops, provide artificial respiration.[3] Seek medical attention if symptoms occur.[3] |
| Ingestion | Clean the mouth with water and then drink plenty of water.[3] Do not induce vomiting. Seek medical attention. |
| Spills | Eliminate all ignition sources.[8] Absorb the spill with an inert material such as sand or diatomite and place it in a suitable, closed container for disposal.[3][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[3][5][6] Adhere to all local, regional, national, and international regulations for chemical waste disposal.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rathburn.co.uk [rathburn.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
